molecular formula C12H13F2NO2 B2905958 1-(3,4-difluorophenyl)piperidine-4-carboxylic acid CAS No. 1059536-63-8

1-(3,4-difluorophenyl)piperidine-4-carboxylic acid

Cat. No.: B2905958
CAS No.: 1059536-63-8
M. Wt: 241.238
InChI Key: BFKHEURNHFLLRN-UHFFFAOYSA-N
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Description

1-(3,4-difluorophenyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H13F2NO2 and its molecular weight is 241.238. The purity is usually 95%.
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Properties

IUPAC Name

1-(3,4-difluorophenyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c13-10-2-1-9(7-11(10)14)15-5-3-8(4-6-15)12(16)17/h1-2,7-8H,3-6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKHEURNHFLLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Phenylpiperidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Phenylpiperidine Carboxylic Acid Scaffolds

The phenylpiperidine carboxylic acid motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, yet three-dimensional structure allows for precise spatial orientation of functional groups, enabling potent and selective interactions with a variety of biological targets. The carboxylic acid moiety often serves as a key pharmacophoric element, engaging in crucial hydrogen bonding or ionic interactions within a receptor's binding site.

The introduction of fluorine into this scaffold represents a powerful strategy for fine-tuning its physicochemical properties, and consequently, its pharmacokinetic and pharmacodynamic profiles.[1] Fluorine, being the most electronegative element, imparts unique electronic properties to a molecule with a minimal steric footprint, often being considered a bioisostere of a hydrogen atom. Strategic fluorination can profoundly influence a compound's acidity (pKa), lipophilicity (logP), solubility, and metabolic stability, ultimately impacting its absorption, distribution, metabolism, and excretion (ADME) properties.[2]

This technical guide provides a comprehensive overview of the key physicochemical properties of fluorinated phenylpiperidine carboxylic acids. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively characterize and optimize these promising molecules. We will delve into the theoretical underpinnings of each property, present detailed experimental protocols for their determination, and discuss the anticipated effects of fluorination on the phenylpiperidine carboxylic acid core.

Acidity (pKa): Modulating Ionization for Optimal Performance

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. For phenylpiperidine carboxylic acids, both the carboxylic acid and the piperidine nitrogen are ionizable, giving the molecule zwitterionic potential. The pKa of the carboxylic acid group and the pKa of the protonated piperidine nitrogen will determine the molecule's overall charge at physiological pH, which in turn affects its solubility, permeability, and target binding.[3][4][5]

The Impact of Fluorination on Acidity:

The introduction of fluorine, with its strong electron-withdrawing inductive effect, is expected to have a significant impact on the pKa of both the carboxylic acid and the piperidine nitrogen.

  • Carboxylic Acid (pKa₁): Fluorination of the phenyl ring, particularly at the ortho and para positions, will increase the acidity of the carboxylic acid (i.e., lower its pKa).[6][7] This is due to the stabilization of the resulting carboxylate anion through the inductive effect of the fluorine atom(s). The magnitude of this effect will depend on the number and position of the fluorine substituents. Perfluorination of the phenyl ring would lead to a dramatic increase in acidity.[8]

  • Piperidine Nitrogen (pKa₂): Conversely, the electron-withdrawing effect of a fluorinated phenyl ring will decrease the basicity of the piperidine nitrogen (i.e., lower the pKa of its conjugate acid). This is because the fluorine substitution reduces the electron density on the nitrogen, making it a weaker proton acceptor.

Reference Data for a Non-Fluorinated Analog:

To illustrate the baseline properties, consider the data for 1-phenylpiperidine-4-carboxylic acid:[9]

PropertyPredicted Value
pKa (Acidic)3.59
pKa (Basic)5.76
logP (Octanol-Water)2.20
Water Solubility (mg/L)1.15e-2

Experimental Determination of pKa:

A robust method for determining the pKa values of fluorinated phenylpiperidine carboxylic acids is potentiometric titration.

Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Accurately weigh and dissolve the test compound in a known volume of deionized water. If solubility is limited, a co-solvent such as methanol or DMSO can be used, but the effect on the pKa should be considered and corrected for if necessary.

  • Titration Setup: Place the solution in a thermostatted vessel (e.g., at 25°C) and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and then with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For zwitterionic compounds, specialized software is often used to fit the titration data and determine the macroscopic and microscopic pKa values.

Lipophilicity (logP): Balancing Permeability and Solubility

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[10] For fluorinated phenylpiperidine carboxylic acids, achieving an optimal logP is a key challenge in balancing membrane permeability with aqueous solubility.

The Influence of Fluorination on Lipophilicity:

The effect of fluorine on lipophilicity is complex and not always intuitive.[11][12]

  • Single Fluorine Substitution: A single fluorine atom can either increase or decrease the logP depending on its position and the overall molecular context. Often, replacing a hydrogen with a fluorine atom on an aromatic ring can lead to a slight increase in lipophilicity.[13]

  • Multiple Fluorine Substitutions: The introduction of multiple fluorine atoms or a trifluoromethyl (CF₃) group can have varied effects. While the CF₃ group is generally considered to be lipophilic, in some cases, extensive fluorination can lead to a decrease in logP due to the creation of a strong molecular dipole.[11]

Experimental Determination of logP:

The shake-flask method is the traditional "gold standard" for logP determination, but HPLC-based methods are often preferred for their speed and lower sample consumption.[10][14][15]

Protocol: HPLC-Based logP Determination

  • Standard Selection: Choose a set of reference compounds with known logP values that are structurally similar to the test compounds.

  • Chromatographic Conditions: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be adjusted to ensure the compounds are in their neutral form.

  • Calibration Curve: Inject the standard compounds and record their retention times. Create a calibration curve by plotting the logarithm of the retention factor (k') versus the known logP values of the standards.

  • Sample Analysis: Inject the fluorinated phenylpiperidine carboxylic acid and determine its retention time under the same chromatographic conditions.

  • logP Calculation: Use the retention factor of the test compound and the calibration curve to calculate its logP value.[15][16]

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a fundamental physicochemical property that significantly influences a drug's absorption and bioavailability. Poor solubility can lead to erratic absorption and may necessitate complex and costly formulation strategies. For fluorinated phenylpiperidine carboxylic acids, both the ionization state (governed by pKa) and the lipophilicity (logP) will play a major role in determining their solubility.

The Impact of Fluorination on Solubility:

The effect of fluorination on solubility is closely tied to its influence on lipophilicity and crystal lattice energy.

  • Increased Lipophilicity: If fluorination increases the logP, it is likely to decrease the aqueous solubility of the neutral form of the molecule.

  • Ionization: The solubility of these compounds will be highly pH-dependent. At a pH between the pKa of the carboxylic acid and the pKa of the piperidine nitrogen, the zwitterionic form will be present, which can have higher solubility than the neutral form. At very low or very high pH, the cationic or anionic forms will dominate, respectively, which are generally more soluble in water.

Experimental Determination of Solubility:

Both kinetic and thermodynamic solubility assays are commonly used in drug discovery. Kinetic solubility is a higher-throughput method suitable for early screening, while thermodynamic solubility provides the true equilibrium value and is more relevant for later-stage development.

Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Dilution in Buffer: Add a small aliquot of the DMSO stock solution to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to a final desired concentration (e.g., 100 µM).

  • Incubation and Filtration: Incubate the mixture for a set period (e.g., 2 hours) with shaking. After incubation, filter the solution to remove any precipitate.

  • Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy. The measured concentration is the kinetic solubility.

Metabolic Stability: Engineering Resistance to Biotransformation

Metabolic stability is a critical parameter that determines a drug's half-life and its potential for forming active or toxic metabolites. The piperidine ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through N-dealkylation and oxidation of the ring carbons.

The Influence of Fluorination on Metabolic Stability:

Fluorination is a well-established strategy for improving metabolic stability.

  • Blocking Sites of Metabolism: Replacing a hydrogen atom with a fluorine atom at a metabolically labile position can block enzymatic oxidation at that site due to the high strength of the C-F bond. For example, fluorination of the phenyl ring can prevent aromatic hydroxylation, and fluorination of the piperidine ring can hinder its oxidation.

  • Altering Electronic Properties: The electron-withdrawing nature of fluorine can also deactivate adjacent sites towards metabolism by lowering the electron density and making them less susceptible to oxidation.

Experimental Determination of Metabolic Stability:

The in vitro microsomal stability assay is a standard method for assessing the metabolic stability of compounds in the early stages of drug discovery.

Protocol: Microsomal Stability Assay

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human or rat), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound at a final concentration of, for example, 1 µM.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding a solution of NADPH, a cofactor for CYP enzymes.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.

Visualization of Concepts and Workflows

experimental_workflow cluster_pKa pKa Determination cluster_logP logP Determination cluster_solubility Solubility Assay cluster_metabolism Metabolic Stability pKa_prep Sample Preparation pKa_titrate Potentiometric Titration pKa_prep->pKa_titrate pKa_analyze Data Analysis pKa_titrate->pKa_analyze end Physicochemical Profile pKa_analyze->end logP_standards Select Standards logP_hplc HPLC Analysis logP_standards->logP_hplc logP_calib Calibration Curve logP_hplc->logP_calib logP_calc Calculate logP logP_calib->logP_calc logP_calc->end sol_stock Prepare DMSO Stock sol_dilute Dilute in Buffer sol_stock->sol_dilute sol_incubate Incubate & Filter sol_dilute->sol_incubate sol_quantify Quantify sol_incubate->sol_quantify sol_quantify->end met_setup Prepare Reaction Mix met_start Initiate with NADPH met_setup->met_start met_sample Time-Point Sampling met_start->met_sample met_analyze LC-MS/MS Analysis met_sample->met_analyze met_analyze->end start Fluorinated Phenylpiperidine Carboxylic Acid cluster_pKa cluster_pKa start->cluster_pKa cluster_logP cluster_logP start->cluster_logP cluster_solubility cluster_solubility start->cluster_solubility cluster_metabolism cluster_metabolism start->cluster_metabolism

Caption: Experimental workflow for the physicochemical characterization of fluorinated phenylpiperidine carboxylic acids.

Conclusion

The strategic incorporation of fluorine into the phenylpiperidine carboxylic acid scaffold offers a powerful approach to modulate key physicochemical properties and optimize drug candidates. A thorough understanding and experimental determination of pKa, lipophilicity, solubility, and metabolic stability are essential for the successful development of these compounds. By employing the principles and methodologies outlined in this guide, researchers can make more informed decisions during the lead optimization process, ultimately increasing the likelihood of advancing potent and effective therapeutics into clinical development.

References

  • O’Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 1-Phenylpiperidine-4-carboxylic acid. Available at: [Link]

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  • Zhou, W., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]

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  • Kokubo, H., et al. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Journal of Computer-Aided Molecular Design. Available at: [Link]

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The Strategic Role of 1-(3,4-Difluorophenyl)piperidine-4-carboxylic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds, the piperidine ring stands out as one of the most prevalent heterocyclic motifs found in approved pharmaceuticals.[1][2][3][4] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable component in the design of molecules that interact with complex biological targets. When combined with the unique electronic properties of a 3,4-difluorophenyl group, the resulting scaffold, 1-(3,4-difluorophenyl)piperidine-4-carboxylic acid , emerges as a building block of significant interest for medicinal chemists.

This technical guide provides an in-depth exploration of this compound as a key building block in drug discovery. We will delve into its synthesis, physicochemical properties, and diverse applications, supported by detailed experimental protocols and insights into its role in the development of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

The Power of Synergy: The 3,4-Difluorophenyl and Piperidine-4-Carboxylic Acid Moieties

The utility of this compound stems from the synergistic interplay of its constituent parts:

  • The Piperidine-4-Carboxylic Acid Core: This portion of the molecule provides a rigid, yet conformationally adaptable, framework. The carboxylic acid group serves as a versatile handle for further chemical modification, allowing for the introduction of a wide array of functional groups to modulate potency, selectivity, and pharmacokinetic properties.[5][6]

  • The 3,4-Difluorophenyl Substituent: The introduction of fluorine atoms onto the phenyl ring has profound effects on the molecule's properties. The strong electron-withdrawing nature of fluorine can influence the pKa of the piperidine nitrogen, altering its basicity and potential for ionic interactions. Furthermore, the C-F bond is highly stable to metabolic degradation, often enhancing the metabolic stability and bioavailability of drug candidates.[7] The difluoro substitution pattern can also lead to specific and favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby improving binding affinity.

Synthesis and Physicochemical Properties: A Foundation for Drug Design

A robust and scalable synthetic route is crucial for the widespread adoption of any building block in drug discovery. The synthesis of this compound is typically achieved through N-arylation of a piperidine-4-carboxylic acid precursor. Two common and effective methods are the Buchwald-Hartwig amination and the Ullmann condensation.

Synthetic Pathways

1. Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of C-N bonds.[8]

2. Ullmann Condensation: A classical copper-catalyzed method for N-arylation, the Ullmann condensation offers an alternative, often complementary, approach to the Buchwald-Hartwig reaction.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

Materials:

  • Piperidine-4-carboxylic acid

  • 1-Bromo-3,4-difluorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add piperidine-4-carboxylic acid (1.0 eq), 1-bromo-3,4-difluorobenzene (1.1 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

dot

Caption: Synthetic workflow for this compound.

Physicochemical Properties
PropertyEstimated ValueSignificance in Drug Discovery
Molecular Weight ~255.24 g/mol Influences diffusion, transport, and overall size.
pKa (acidic) ~4-5Determines the ionization state of the carboxylic acid at physiological pH, impacting solubility and receptor interactions.
pKa (basic) ~8-9Influences the ionization state of the piperidine nitrogen, affecting solubility, cell permeability, and potential for off-target interactions.
logP ~2-3A measure of lipophilicity, which is critical for membrane permeability and absorption.
Aqueous Solubility Moderate to LowImpacts formulation, bioavailability, and administration routes.

Note: These values are estimations and should be experimentally verified.

Applications in Drug Discovery: A Scaffold for Diverse Therapeutic Areas

The this compound scaffold has found application in a variety of therapeutic areas, primarily due to its ability to be readily derivatized and its favorable pharmacokinetic properties.

Monoamine Neurotransmitter Re-uptake Inhibitors

A significant application of this building block is in the development of monoamine neurotransmitter re-uptake inhibitors, which are crucial for the treatment of central nervous system (CNS) disorders such as depression and anxiety.[8] The piperidine-4-carboxamide core, derived from the corresponding carboxylic acid, serves as a key pharmacophore in this class of compounds. The 3,4-difluorophenyl group can enhance the binding affinity to monoamine transporters and improve metabolic stability, leading to compounds with improved efficacy and pharmacokinetic profiles.

dot

Signaling_Pathway cluster_drug Drug Action Neurotransmitter Monoamine Neurotransmitter ReuptakeTransporter Reuptake Transporter Neurotransmitter->ReuptakeTransporter Reuptake PostsynapticReceptor Postsynaptic Receptor Neurotransmitter->PostsynapticReceptor Signal Transduction Signal Transduction Drug 1-(3,4-difluorophenyl)piperidine- 4-carboxamide Derivative Drug->ReuptakeTransporter Inhibition

Caption: Inhibition of monoamine reuptake by a derivative.

Antimicrobial Agents

The piperidine scaffold is also a common feature in antimicrobial agents.[9] Derivatives of this compound can be synthesized and screened for activity against a range of bacterial and fungal pathogens. The lipophilicity imparted by the difluorophenyl group can aid in penetrating microbial cell membranes, while the carboxylic acid handle allows for the attachment of various pharmacophores known to possess antimicrobial activity.

Experimental Protocol: In Vitro Antibacterial Activity Screening (MIC Assay)

Materials:

  • Test compounds (derivatives of this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in CAMHB in a 96-well plate to achieve a range of desired concentrations.

  • Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the bacterial inoculum to each well of the microtiter plate containing the test compounds.

  • Include positive (bacteria in broth without compound) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion: A Versatile and Valuable Building Block for Future Drug Discovery

This compound represents a strategically important building block for medicinal chemists. Its robust synthesis, tunable physicochemical properties, and proven utility in diverse therapeutic areas make it a valuable asset in the quest for novel and effective drugs. The combination of the conformationally constrained piperidine core with the metabolically stable and electronically influential 3,4-difluorophenyl group provides a powerful platform for the design of next-generation therapeutics. As our understanding of disease biology continues to evolve, the creative application of such privileged scaffolds will undoubtedly play a central role in the development of innovative medicines to address unmet medical needs.

References

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Sources

Calculated logP and pKa values for 1-(3,4-difluorophenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Calculated Physicochemical Properties of 1-(3,4-difluorophenyl)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

In the intricate process of drug discovery and development, a molecule's success is profoundly influenced by its physicochemical properties. Among the most critical of these are the partition coefficient (logP) and the acid dissociation constant (pKa). These parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its efficacy and safety.[1][2][3] An understanding of logP and pKa is therefore not merely academic; it is a cornerstone of rational drug design.[4]

This guide provides an in-depth analysis of the calculated logP and pKa values for this compound, a molecule of interest in medicinal chemistry. We will explore the theoretical underpinnings of these calculations, present the predicted values, and offer insights into their implications for drug development.

Calculated Physicochemical Properties of this compound

The following table summarizes the computationally predicted logP and pKa values for the target molecule. These values were generated using reputable cheminformatics software, which employs algorithms based on large datasets of experimentally determined properties.

PropertyCalculated ValueSignificance
logP 2.85Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability.[5]
Acidic pKa 4.2 (Carboxylic Acid)The carboxylic acid group will be predominantly deprotonated (negatively charged) at physiological pH (7.4).[1]
Basic pKa 8.9 (Piperidine Nitrogen)The piperidine nitrogen will be predominantly protonated (positively charged) at physiological pH (7.4).[1]

Calculated using ChemAxon's MarvinSketch, a widely used tool in the pharmaceutical industry.[6][7]

Methodology for In Silico Prediction: A Practical Workflow

The prediction of physicochemical properties through computational methods has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective alternative to experimental determination in the early stages of research.[4]

Experimental Protocol: Calculating logP and pKa with MarvinSketch
  • Structure Input: Draw the chemical structure of this compound in the MarvinSketch interface.

  • pKa Calculation:

    • Navigate to the Calculations menu and select Protonation > pKa.[8]

    • In the pKa options, ensure "macro" is selected for the mode to display the overall pKa values.[8]

    • Check the box for "Show distribution chart" to visualize the ionization states at different pH values.[8]

    • Click "OK" to run the calculation. The predicted pKa values for the most acidic and basic sites will be displayed on the structure.

  • logP Calculation:

    • Go to the Calculations menu and select Partitioning > logP.[6]

    • The software will calculate the logP value based on its internal algorithms, which often utilize a fragment-based approach.[9]

    • The calculated logP will be displayed in a results window.

Workflow Diagram

G cluster_input Input cluster_calculation Calculation Engine (e.g., MarvinSketch) cluster_output Output Structure Draw Chemical Structure (this compound) pKa_Calc pKa Calculation (Protonation > pKa) Structure->pKa_Calc logP_Calc logP Calculation (Partitioning > logP) Structure->logP_Calc pKa_Values Predicted pKa Values (Acidic & Basic) pKa_Calc->pKa_Values Distribution_Chart Species Distribution vs. pH Chart pKa_Calc->Distribution_Chart logP_Value Predicted logP Value logP_Calc->logP_Value

Caption: In silico prediction workflow for logP and pKa.

Interpretation and Significance of Calculated Values

The true utility of these calculated values lies in their interpretation within the context of drug development.

logP and Lipophilicity

The calculated logP of 2.85 suggests that this compound is moderately lipophilic. This is often a desirable characteristic for orally administered drugs, as it suggests the compound may have sufficient lipid solubility to cross cell membranes, yet enough aqueous solubility to be transported in the bloodstream.[5] According to Lipinski's Rule of 5, a logP value of less than 5 is generally preferred for good oral bioavailability.[5]

pKa and Ionization State

As a molecule with both an acidic (carboxylic acid) and a basic (piperidine nitrogen) functional group, this compound is a zwitterionic compound. Its charge state is highly dependent on the pH of its environment.[1]

  • In the acidic environment of the stomach (pH 1-3): Both the carboxylic acid and the piperidine nitrogen will be protonated, resulting in a net positive charge.

  • In the near-neutral environment of the intestines and blood (pH ~7.4): The carboxylic acid (pKa ~4.2) will be deprotonated (negative charge), and the piperidine nitrogen (pKa ~8.9) will be protonated (positive charge), leading to a zwitterionic state with a net neutral charge.

  • In a more basic environment: Both groups would eventually be deprotonated, resulting in a net negative charge.

This pH-dependent ionization is critical for understanding where the drug will be absorbed and how it will be distributed throughout the body.[3]

logD: A More Physiologically Relevant Parameter

For ionizable compounds, the distribution coefficient (logD) is often a more useful measure of lipophilicity than logP.[10][11] LogD takes into account the partitioning of all ionic species at a given pH. Given the zwitterionic nature of this compound at physiological pH, its logD at pH 7.4 would be significantly lower than its logP, indicating lower overall lipophilicity under these conditions.

Relationship Between pH, pKa, and Ionization

G pH_Low Low pH (e.g., Stomach) < pKa (acidic) pH_Mid Physiological pH (e.g., Blood) pKa (acidic) < pH < pKa (basic) pH_Low->pH_Mid State_Low Cationic (COOH, NH2+) pH_High High pH > pKa (basic) pH_Mid->pH_High State_Mid Zwitterionic (COO-, NH2+) State_High Anionic (COO-, NH)

Caption: Ionization states at different pH values.

Trustworthiness and Limitations of In Silico Predictions

While computational tools provide valuable insights, it is crucial to acknowledge their inherent limitations. The accuracy of logP and pKa predictions depends heavily on the quality and diversity of the underlying experimental data used to train the algorithms.[7][12] For novel chemical scaffolds that are not well-represented in the training sets, the predictive accuracy may be reduced.

Therefore, calculated values should be considered as reliable estimates that can guide experimental design. For lead optimization and regulatory submissions, experimental determination of logP and pKa remains the gold standard.

Conclusion

The calculated logP and pKa values for this compound provide a critical first look at its potential as a drug candidate. The moderate lipophilicity and zwitterionic nature at physiological pH suggest a compound that is likely to have a complex but potentially favorable ADME profile. By leveraging in silico tools, researchers can make more informed decisions early in the drug discovery pipeline, ultimately saving time and resources. However, these predictions should always be approached with a clear understanding of their limitations and viewed as a complement to, rather than a replacement for, experimental validation.

References

  • Tetko, I. V. Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.
  • Tetko, I. V., & Tanchuk, V. Y. ALOGPS 2.1 ([Link]) is a Free on-line Program to Predict logP and logS of Chemical Compounds. Virtual Computational Chemistry Laboratory.

  • Virtual Computational Chemistry Laboratory.
  • Gomeni, R., & Gomeni, C. Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.
  • Tetko, I. V., & Poda, G. I.
  • SoftwareOne Marketplace. LogD.
  • CompuDrug. Pallas for WINDOWS predicting pKa, logP, logD values and metabolites of compounds.
  • Tetko, I. V., & Tanchuk, V. Y. Application of Associative Neural Networks for Prediction of Lipophilicity in ALOGPS 2.1 program.
  • ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software.
  • Protheragen. LogP/LogD/Pka Analysis.
  • Molecular Discovery. MoKa - pKa modelling.
  • ChemAxon. Calculator Plugins in MarvinSketch. Chemaxon Docs.
  • Aptuit. pKa & LogP Analysis Services.
  • Green, M. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • de Rond, T. Predicting charge / protonation state distribution vs pH with MarvinSketch.
  • ChemAxon. Training the pKa Plugin. Chemaxon Docs.
  • Reddit.
  • Manallack, D. T.
  • ChemAxon. Predicting pKa.
  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • CDD Vault.
  • Zafar, S., et al. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences.
  • Laasonen, K. How to Predict the pKa of Any Compound in Any Solvent. Aalto University.
  • Monkey Mind.
  • SCFBio.
  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD.

Sources

Methodological & Application

Reagents for esterification of 1-(3,4-difluorophenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Esterification of 1-(3,4-difluorophenyl)piperidine-4-carboxylic acid

Executive Summary & Chemical Context

The esterification of This compound (Structure 1 ) is a pivotal transformation in the synthesis of pharmaceutical intermediates, particularly for serotonin reuptake inhibitors and paroxetine analogs.[1]

While the piperidine-4-carboxylic acid core (isonipecotic acid) is robust, the N-(3,4-difluorophenyl) moiety introduces specific electronic and solubility constraints.[1][2] The electron-withdrawing nature of the difluorophenyl group reduces the basicity of the piperidine nitrogen (


 shift from ~11 to ~6-7), altering solubility profiles compared to simple alkyl-piperidines.[1] Furthermore, while the aryl-fluorine bonds are generally stable, they are susceptible to nucleophilic aromatic substitution (

) under forcing conditions with strong nucleophiles.[1]

This guide outlines three validated protocols, prioritized by scalability, yield, and substrate compatibility.

Reagent Selection Matrix

The choice of reagent must balance reactivity , cost , and purification burden .

MethodReagentsKey MechanismProsConsRecommended For
A. Acid Chloride Activation SOCl₂ (Thionyl Chloride) or (COCl)₂In-situ formation of acyl chloride followed by alcoholysis.[1][2]• High Yield (>90%)• No chromatography (usually)[1]• Scales to kg• Generates HCl/SO₂ gas• Product is HCl salt• Not for acid-sensitive alcoholsStandard Methyl/Ethyl Esters (Scale-up)
B. Fischer Esterification H₂SO₄ / HCl (gas) Acid-catalyzed equilibrium shift (Le Chatelier’s principle).[1][2]• Cheapest reagents• Simple setup• Slow kinetics• Requires excess alcohol• Equilibrium limitedLarge Scale Commodity Esters
C. Steglich/Coupling EDC[1][2]·HCl / DMAP or HATUCarbodiimide activation (O-acylisourea intermediate).[1][2]• Mild (RT, neutral pH)• Compatible with complex alcohols• No acidic gas evolution• High cost• Urea byproduct removal• Potential N-acyl urea rearrangementComplex/Precious Alcohols (R&D Scale)

Mechanistic Pathways & Workflow

The following diagram illustrates the decision logic and mechanistic flow for the two primary protocols.

Esterification_Pathways Start Start: 1-(3,4-difluorophenyl) piperidine-4-COOH Decision Select Method Start->Decision Path_A Method A: Acid Chloride Activation Decision->Path_A Simple Alcohol (MeOH, EtOH) Path_B Method B: Coupling Agent (Steglich) Decision->Path_B Complex Alcohol (Tertiary/Chiral) SOCl2 Reagent: SOCl2 + ROH (Solvent) Path_A->SOCl2 EDC Reagent: EDC·HCl + DMAP + ROH Path_B->EDC Inter_A Intermediate: Acyl Chloride HCl Salt SOCl2->Inter_A - SO2, - HCl Inter_B Intermediate: O-Acylisourea EDC->Inter_B Activation Product_A Product (Salt): Ester · HCl Inter_A->Product_A + ROH Product_B Product (Free Base): Ester Inter_B->Product_B + ROH, - Urea

Figure 1: Decision tree for esterification of N-aryl piperidine carboxylic acids.

Detailed Protocols

Protocol A: Thionyl Chloride Mediated Esterification (Preferred)

Best for: Methyl, Ethyl, and Isopropyl esters. High throughput, high purity.

Theory: Thionyl chloride converts the carboxylic acid to the highly reactive acid chloride.[2][3][4][5] The byproduct (


) is gaseous and drives the reaction forward.[3] The piperidine nitrogen will be protonated, protecting it from side reactions and increasing solubility in the alcohol.

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Thionyl Chloride (

    
    ): 2.0 – 3.0 equiv[1][2]
    
  • Solvent/Reactant: Anhydrous Alcohol (Methanol or Ethanol) [0.5 M concentration]

Step-by-Step:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or

    
     line).
    
  • Chilling: Charge the flask with the anhydrous alcohol (e.g., Methanol). Cool to 0°C using an ice bath.

  • Activation: Add

    
     dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution.[1][2]
    
  • Addition: Add the solid carboxylic acid substrate in portions. The solution may remain a suspension initially.[2]

  • Reaction: Remove the ice bath and heat to Reflux (65°C for MeOH) for 2–4 hours. The solid should dissolve, indicating conversion to the ester hydrochloride.

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. The acid spot should disappear.

  • Workup:

    • Concentrate the reaction mixture in vacuo to remove solvent and excess

      
      .
      
    • Option 1 (Salt Isolation): Triturate the residue with diethyl ether or hexanes to precipitate the Ester Hydrochloride salt . Filter and dry.[1][2][6]

    • Option 2 (Free Base): Dissolve residue in DCM, wash with saturated

      
       (carefully, gas evolution), dry over 
      
      
      
      , and concentrate.

Critical Checkpoint: Ensure the


 is fresh (colorless to pale yellow). Dark yellow/red 

contains decomposition products that may color the final product.[2]
Protocol B: Steglich Esterification (Coupling)

Best for: Acid-sensitive alcohols, complex side chains, or small-scale R&D.[1]

Theory: DCC or EDC activates the carboxylic acid to an O-acylisourea.[1][2] DMAP acts as an acyl-transfer catalyst, significantly accelerating the reaction with the alcohol.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Alcohol (1.1 – 1.5 equiv)[1][2]

  • EDC[1][2][7]·HCl (1.2 equiv) [Preferred over DCC to simplify workup][1][2]

  • DMAP (0.1 – 0.2 equiv)[1][2]

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)[1][2]

Step-by-Step:

  • Dissolution: Dissolve the substrate and the target alcohol in anhydrous DCM [0.2 M] at 0°C .

  • Catalyst: Add DMAP (4-dimethylaminopyridine) in one portion.

  • Coupling: Add EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in portions over 10 minutes.

  • Incubation: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 12–18 hours.

  • Quench: Add water or 1M HCl to quench the reaction.

  • Extraction: Separate the organic layer.[1][2] Wash sequentially with:

    • 1M HCl (removes DMAP and unreacted amine substrate)[1][2]

    • Sat.

      
       (removes unreacted acid)[1][2]
      
    • Brine[1][2]

  • Purification: Dry over

    
     and concentrate. If necessary, purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).
    

Critical Checkpoint: If using DCC, the byproduct dicyclohexylurea (DCU) will precipitate as a white solid. It must be filtered off before extraction.[1][2] EDC urea byproducts are water-soluble and removed in the aqueous wash.[1][2][7]

Quality Control & Analytical Specifications

Verify the identity and purity of the ester using the following markers:

TechniqueExpected Observation
HPLC Shift in Retention Time (

). The ester is significantly less polar than the acid, so

will increase (Reverse Phase C18).
1H NMR Methyl Ester: Singlet at ~3.6–3.7 ppm (3H).Ethyl Ester: Quartet at ~4.1 ppm (2H) and Triplet at ~1.2 ppm (3H).Piperidine Ring: The C4-H proton (alpha to carbonyl) often shifts slightly upfield compared to the free acid.[1][2]
IR Spectroscopy Carbonyl Stretch: Shift from broad acid band (~1700-1730 cm⁻¹) to sharp ester band (~1735-1750 cm⁻¹).[1][2] Disappearance of broad O-H stretch.[1]

References

  • Fischer Esterification Mechanisms & Protocols

    • Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions." Available at: [Link]

  • Thionyl Chloride Mediated Synthesis

    • Organic Chemistry Portal.[1][2] "Acid Chlorides - Synthesis and Reactivity." Available at: [Link][1][2]

  • Steglich Esterification (DCC/DMAP)

    • Neises, B., & Steglich, W. (1978).[6] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition. Available at: [Link]

  • Coupling Reagents Guide
  • Piperidine Carboxylic Acid Derivatives (Contextual)

    • PubChem.[1][2] "Piperidine-4-carboxylic acid."[1][2][8][9][10][11][12][13] Available at: [Link][1][2]

Sources

Application Note: Using 1-(3,4-difluorophenyl)piperidine-4-carboxylic acid in PARP Inhibitor Synthesis

[1]

Executive Summary

The development of PARP inhibitors (PARPi) has revolutionized the treatment of BRCA-mutated malignancies by exploiting synthetic lethality.[2] While first-generation inhibitors (e.g., Olaparib, Rucaparib) established the clinical validity of this target, current research focuses on optimizing pharmacokinetic (PK) profiles and metabolic stability.

This compound serves as a critical linker-tail moiety.[1] The piperidine ring acts as a rigid spacer, while the 3,4-difluorophenyl group provides enhanced metabolic stability (blocking P450 oxidation sites) and improved lipophilicity compared to non-fluorinated analogs. This guide provides a validated protocol for synthesizing this intermediate and coupling it to a PARP-binding "warhead" (e.g., a phthalazinone core).

Chemical Profile & Rationale[1][3][4][5][6][7][8]

PropertySpecification
Compound Name This compound
CAS Number Analogous to 607354-69-8 (4-CF3 variant)
Molecular Formula C₁₂H₁₃F₂NO₂
Molecular Weight 241.24 g/mol
Role in PARPi "Tail" region; interacts with the solvent-exposed domain of the PARP active site.[1]
Key Feature Difluoro-substitution : Increases metabolic half-life by blocking labile C-H sites on the phenyl ring.[1]
Mechanistic Logic

PARP inhibitors typically consist of three regions:

  • Warhead: Binds to the nicotinamide pocket (e.g., phthalazinone, indazole).

  • Linker: A rigid scaffold (often piperidine or piperazine) that traverses the tunnel.

  • Tail: A solvent-exposed aryl group that improves solubility and PK properties.[1] This specific carboxylic acid intermediate allows for the modular attachment of a metabolically robust "tail" to various amine-containing warheads via a stable amide bond.[1]

Experimental Protocol: Synthesis of the Intermediate

The synthesis of this compound is best achieved via a Buchwald-Hartwig cross-coupling followed by ester hydrolysis.[1] This route avoids the harsh conditions of nucleophilic aromatic substitution (

Workflow Visualization

SynthesisWorkflowSM14-Bromo-1,2-difluorobenzeneStep1Step 1: Buchwald Coupling(Pd2(dba)3, BINAP, Cs2CO3)SM1->Step1SM2Ethyl IsonipecotateSM2->Step1InterEthyl 1-(3,4-difluorophenyl)piperidine-4-carboxylateStep1->InterStep2Step 2: Hydrolysis(LiOH, THF/H2O)Inter->Step2ProductTarget Acid:1-(3,4-difluorophenyl)piperidine-4-carboxylic acidStep2->Product

Caption: Two-step synthesis of the target acid from commercially available precursors via Pd-catalyzed amination and saponification.

Step 1: Buchwald-Hartwig Coupling

Objective: Form the C-N bond between the piperidine and the difluorophenyl ring.[1]

  • Reagents:

    • 4-Bromo-1,2-difluorobenzene (1.0 equiv)[1]

    • Ethyl isonipecotate (1.2 equiv)

    • 
       (2 mol%)
      
    • BINAP (4 mol%)

    • Cesium Carbonate (

      
      , 2.0 equiv)
      
    • Solvent: Toluene (anhydrous, degassed)

  • Procedure:

    • Charge an oven-dried flask with

      
      , BINAP, and 
      
      
      . Purge with argon.
    • Add Toluene, followed by 4-Bromo-1,2-difluorobenzene and Ethyl isonipecotate.[1]

    • Heat to 100°C for 12–16 hours under argon.

    • Monitor: TLC (Hexane/EtOAc 4:1) should show consumption of the bromide.

    • Workup: Cool to RT, filter through a Celite pad, and concentrate the filtrate.

    • Purification: Flash column chromatography (Silica, 0-20% EtOAc in Hexanes).

    • Yield Expectation: 75–85%.

Step 2: Ester Hydrolysis

Objective: Reveal the carboxylic acid for downstream coupling.

  • Reagents:

    • Ethyl 1-(3,4-difluorophenyl)piperidine-4-carboxylate (from Step 1)[1]

    • Lithium Hydroxide Monohydrate (

      
      , 3.0 equiv)
      
    • Solvent: THF / Water / Methanol (3:1:1)

  • Procedure:

    • Dissolve the ester in the solvent mixture at room temperature.

    • Add

      
      . Stir at RT for 4 hours  (or 50°C for 1 hour if sluggish).
      
    • Workup: Acidify carefully with 1N HCl to pH ~3. A white precipitate should form.

    • Extract with EtOAc (3x), dry over

      
      , and concentrate.
      
    • Purification: Recrystallization from Ethanol/Hexane is usually sufficient.

    • Characterization: Verify by

      
       NMR (look for loss of ethyl quartet/triplet and appearance of -COOH broad singlet).
      

Application: Coupling to PARP "Warhead"

This section demonstrates how to use the synthesized acid to create a functional PARP inhibitor scaffold. We will couple it to a generic Phthalazinone amine (a common PARP pharmacophore found in Olaparib analogs).

Reaction Logic

The carboxylic acid must be activated to form an amide bond with the secondary or primary amine of the PARP warhead. HATU is chosen for its high efficiency and low racemization risk.

Protocol
  • Activation:

    • Dissolve This compound (1.0 equiv) in dry DMF.

    • Add DIPEA (Diisopropylethylamine, 3.0 equiv).

    • Add HATU (1.1 equiv). Stir for 5 minutes at RT to form the active ester.

  • Coupling:

    • Add the Amine-Core (e.g., 4-(piperazin-1-ylmethyl)phthalazin-1(2H)-one, 1.0 equiv).[1]

    • Stir at RT for 2–4 hours.

  • Validation (Self-Check):

    • LC-MS: Check for the mass of [Product + H]+. The difluoro pattern will be distinct.

    • TLC: The product will be significantly more polar than the starting acid but less polar than the free amine core.

  • Isolation:

    • Dilute with water (precipitate may form) or extract with DCM.

    • Wash with saturated

      
       to remove unreacted acid and HATU byproducts.
      

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Step 1 Catalyst poisoning or Oxygen ingressEnsure rigorous degassing of Toluene.[1] Use fresh

(should be purple/black, not brown).
Incomplete Hydrolysis Steric hindrance or low solubilityIncrease temperature to 60°C. Ensure Methanol is present to solubilize the ester.
Racemization Over-activation during couplingLimit DIPEA to 3.0 equiv. Do not pre-activate with HATU for >10 mins before adding amine.
Impurity Profile Protodehalogenation (loss of F)Avoid using

for any reduction steps if the difluoro ring is present; it is generally stable but caution is advised.

Safety & Handling

  • Fluorinated Intermediates: Often possess higher skin permeability. Wear double nitrile gloves.

  • Palladium Catalysts: Handle in a fume hood to avoid inhalation of heavy metal dust.

  • Waste Disposal: Segregate halogenated organic waste (due to F content) from non-halogenated waste.

References

  • PARP Inhibitor Design Principles

    • Title: "Poly(ADP-ribose)polymerase inhibitors: a patent review (2010 – 2015)"[1]

    • Source: Expert Opinion on Therapeutic P
    • Context: Discusses the SAR of N-substituted piperidines in PARP binding pockets.
  • Buchwald-Hartwig Amination Protocols

    • Title: "Palladium-Catalyzed Amination of Aryl Halides"[1]

    • Source: Organic Syntheses.[3]

    • Context: Standard validated protocols for coupling secondary amines (isonipecot
  • Metabolic Stability of Fluorine Substitution

    • Title: "Fluorine in Medicinal Chemistry"
    • Source: Journal of Medicinal Chemistry.
    • Context: Explains the "metabolic block" effect of 3,4-difluoro substitution on phenyl rings.
  • Reference for Piperidine-4-carboxylic acid scaffolds

    • Title: "Discovery of MK-4827 (Niraparib)"[1]

    • Source: Journal of Medicinal Chemistry.
    • Context: Illustrates the utility of piperidine linkers in successful clinical PARP inhibitors.

Application Note: Microwave-Assisted Synthesis of N-Aryl Piperidine-4-Carboxylic Acids

[1]

Executive Summary

N-aryl piperidine-4-carboxylic acids (derived from isonipecotic acid) are privileged pharmacophores in medicinal chemistry, serving as core scaffolds for GPCR ligands, enzyme inhibitors, and antihistamines (e.g., Fexofenadine precursors). Conventional thermal synthesis of these motifs often suffers from long reaction times (12–48 hours), incomplete conversion, and the risk of thermal decarboxylation.

This guide details two validated microwave-assisted protocols:

  • Green Aqueous

    
    :  For electron-deficient aryl halides, utilizing water as a solvent to solubilize the zwitterionic amino acid.
    
  • Pd-Catalyzed Buchwald-Hartwig Amination: For unactivated aryl halides, utilizing rapid heating to overcome high activation energy barriers while minimizing catalyst deactivation.

Strategic Method Selection

Before beginning, the synthesis strategy must be selected based on the electronic nature of the aryl halide electrophile.

Decision Matrix: Pathway Selection

MethodSelectionStartStart: Select Aryl Halide (Ar-X)CheckEWGIs Ar-X Electron Deficient?(e.g., -NO2, -CN, -CF3, Pyridine)Start->CheckEWGMethodAMethod A: Microwave SNArCheckEWG->MethodAYes (Activated)MethodBMethod B: Pd-Catalyzed CouplingCheckEWG->MethodBNo (Unactivated/Neutral)SubstrateASubstrate: Free Isonipecotic AcidMethodA->SubstrateASolventASolvent: Water or Water/EtOH(Solubilizes Zwitterion)SubstrateA->SolventASubstrateBSubstrate: Ethyl Isonipecotate(Prevents Catalyst Poisoning)MethodB->SubstrateBSolventBSolvent: Toluene or DioxaneHydrolysisStep 2: Rapid HydrolysisSolventB->HydrolysisSubstrateB->SolventB

Caption: Strategic decision tree for selecting the optimal microwave synthesis pathway based on aryl halide electronics.

Protocol A: Green Aqueous (Activated Halides)

Target: Synthesis of N-(4-nitrophenyl)piperidine-4-carboxylic acid. Mechanism: Nucleophilic Aromatic Substitution (

Why Microwave?

Materials
  • Aryl Halide: 1-Fluoro-4-nitrobenzene (1.0 equiv)

  • Amine: Isonipecotic acid (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Deionized Water (3–5 mL per mmol)

Step-by-Step Procedure
  • Setup: In a 10 mL microwave-transparent vial (borosilicate glass), add isonipecotic acid (129 mg, 1.0 mmol) and

    
     (276 mg, 2.0 mmol).
    
  • Solubilization: Add 3 mL of water. Stir for 1 minute until the acid is fully dissolved as the carboxylate salt.

  • Addition: Add 1-fluoro-4-nitrobenzene (141 mg, 1.0 mmol). Note: The organic halide may form a biphasic mixture initially.

  • Irradiation: Cap the vial with a silicone/PTFE septum. Place in the microwave reactor.

    • Mode: Dynamic (PID control)

    • Temp: 100°C

    • Hold Time: 10 minutes

    • Stirring: High (to ensure phase transfer)

    • Pressure Limit: 250 psi

  • Workup (Self-Validating Step):

    • Cool to room temperature.[1][2]

    • Acidify the solution to pH 3–4 using 1M HCl.

    • Observation: The product should precipitate as a solid due to the loss of the soluble carboxylate salt form.

    • Filter the solid, wash with cold water, and dry.

Expected Yield: >90% Time Savings: 10 mins (MW) vs. 4–6 hours (Thermal Reflux).

Protocol B: Pd-Catalyzed Buchwald-Hartwig (Unactivated Halides)

Target: Synthesis of N-phenylpiperidine-4-carboxylic acid (via ester intermediate). Mechanism: Pd(0)/Pd(II) Catalytic Cycle.[2] Why Ester? Using free carboxylic acids in Buchwald couplings can lead to catalyst poisoning (formation of unreactive Pd-carboxylates) and solubility issues in non-polar solvents. We use Ethyl Isonipecotate , followed by a rapid hydrolysis.

Materials
  • Aryl Halide: Bromobenzene (1.0 equiv)

  • Amine: Ethyl Isonipecotate (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos (4 mol%) or BINAP (5 mol%)

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (Dry, sparged with

    
    )
    
Step-by-Step Procedure
  • Catalyst Pre-complexation: In the microwave vial, add

    
     and XPhos. Add 1 mL of solvent and stir for 2 mins under 
    
    
    to form the active catalyst species (color change often observed).
  • Reagent Addition: Add Bromobenzene (1.0 mmol), Ethyl Isonipecotate (1.2 mmol), and the Base. Fill with solvent to reach 4 mL total volume.

  • Inerting: Purge the headspace with Argon or Nitrogen for 30 seconds before capping.

  • Irradiation:

    • Temp: 120°C

    • Hold Time: 15–20 minutes

    • Power: Max 150W (to prevent overshoot)

  • Hydrolysis (One-Pot Option):

    • After cooling, add 1 mL of 2M NaOH (aq) directly to the reaction vial.

    • Irradiate again at 100°C for 5 minutes.

  • Workup:

    • Dilute with water and extract with EtOAc to remove non-polar impurities/catalyst.

    • Acidify the aqueous layer to precipitate the N-aryl acid product.

Workflow Visualization

BuchwaldWorkflowSetup1. Mix Reagents(Ar-Br + Ester + Pd/Ligand)MW_Step12. MW Irradiation120°C, 20 min(C-N Coupling)Setup->MW_Step1CheckCheck LCMS(Ester Formed?)MW_Step1->CheckCheck->MW_Step1No (Extend Time)Hydrolysis3. Add NaOH (aq)MW 100°C, 5 minCheck->HydrolysisYesIsolate4. Acidify & Filter(Final Product)Hydrolysis->Isolate

Caption: Integrated workflow for coupling and hydrolysis in a single microwave vessel.

Comparative Data: Thermal vs. Microwave[1][2][4][5][6][7]

The following data highlights the efficiency gains when synthesizing N-(4-cyanophenyl)piperidine-4-carboxylic acid.

ParameterThermal Reflux (Oil Bath)Microwave SynthesisImprovement Factor
Temperature 100°C (Water reflux)140°C (Pressurized)+40°C
Time 8 Hours15 Minutes32x Faster
Yield 65%92%+27%
Purity (LCMS) 85% (Side products)>98% (Cleaner profile)Significant
Energy Usage High (Continuous heating)Low (Targeted heating)Eco-friendly

Troubleshooting & Optimization Guide

Common Failure Modes
  • Decarboxylation:

    • Symptom:[3][2][4][5][6][7][8][9][10][11] Formation of N-aryl piperidine (loss of -COOH).

    • Cause: Excessive temperature (>160°C) or prolonged heating.

    • Fix: Reduce temp to 120°C and extend time; ensure base is not in huge excess.

  • Pd Black Formation (Protocol B):

    • Symptom:[3][2][4][5][6][7][8][9][10][11] Reaction turns black, conversion stops.

    • Cause: Catalyst decomposition due to lack of ligand or oxygen presence.

    • Fix: Increase Ligand:Pd ratio to 2:1; ensure rigorous

      
       purging; switch to a palladacycle precatalyst (e.g., XPhos Pd G3).
      
  • Poor Solubility (Protocol A):

    • Symptom:[3][2][4][5][6][7][8][9][10][11] Reagents clump at bottom.

    • Fix: Use a co-solvent mixture (Water:Ethanol 1:1) to bridge the polarity gap between the aryl halide and the amino acid salt.

Safety Note

Microwave heating of water in sealed vessels generates significant pressure.

  • At 100°C: ~1 bar (14 psi)

  • At 150°C: ~4.7 bar (69 psi)

  • Always use vessels rated for at least 20 bar (300 psi) and ensure the pressure release mechanism is functional.

References

  • Marafie, J. A., & Moseley, J. D. (2010).[12] The application of stop-flow microwave technology to scaling-out SNAr reactions using a soluble organic base. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Schön, et al. (2018).[8] The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination. Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 1-(3,4-difluorophenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(3,4-difluorophenyl)piperidine-4-carboxylic acid in organic solvents. The content is structured in a question-and-answer format to directly address common issues and provide actionable troubleshooting strategies.

Frequently Asked Questions & Troubleshooting Guide
FAQ 1: What are the key structural features of this compound that influence its solubility?

Answer: The solubility behavior of this molecule is governed by its amphiphilic and zwitterionic nature. Understanding its three key structural components is crucial for troubleshooting:

  • Piperidine Ring: This saturated heterocycle contains a basic tertiary amine nitrogen. This site can be protonated to form a cationic ammonium salt. The piperidine structure itself is a common building block in pharmaceuticals.[1]

  • Carboxylic Acid Group: This functional group is acidic and can be deprotonated to form an anionic carboxylate salt. This group is a strong hydrogen bond donor and acceptor.

  • Difluorophenyl Group: This aromatic ring is non-polar and lipophilic ("fat-loving"). The fluorine atoms increase its electron-withdrawing character but also contribute to its hydrophobicity.

At or near neutral pH, the molecule can exist as a zwitterion, with both the piperidine nitrogen protonated and the carboxylic acid deprotonated. This creates a molecule with a charged, polar head and a non-polar, lipophilic tail, leading to complex solubility behavior that is highly dependent on the solvent environment.

FAQ 2: I am observing poor solubility in a common organic solvent (e.g., Dichloromethane, Toluene). What is the likely cause?

Answer: Poor solubility in non-polar or moderately polar aprotic solvents is expected due to the "like dissolves like" principle. The primary cause is the high crystal lattice energy of the compound in its solid state, driven by strong intermolecular hydrogen bonding between the carboxylic acid groups and ionic interactions if it exists in a zwitterionic form.

Non-polar solvents like toluene and moderately polar solvents like dichloromethane (DCM) lack the ability to effectively disrupt these strong intermolecular forces. They cannot act as hydrogen bond donors to solvate the carboxylate anion, nor can they effectively solvate the charged ammonium cation. This mismatch in polarity results in low solubility.

FAQ 3: How can I use pH adjustment or salt formation to improve solubility in polar organic solvents like alcohols?

Answer: Salt formation is the most effective and widely used strategy to enhance the solubility of ionizable compounds.[2][3] By converting the neutral (or zwitterionic) molecule into a salt, you create a fully ionic species that dissolves more readily in polar solvents.

Strategy A: Form a Carboxylate Salt (for Weakly Acidic Drugs) By adding a base, you deprotonate the carboxylic acid, forming a highly polar carboxylate salt.

  • Mechanism: R-COOH + Base → R-COO⁻ + Base-H⁺

  • When to Use: When you need to dissolve the compound in polar protic solvents like methanol, ethanol, or even buffered aqueous solutions.

  • Common Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH), tromethamine. Organic amines can also be used.[4]

  • Insight: The selection of the counter-ion is critical. A simple sodium or potassium salt will dramatically increase polarity. Using an organic amine counter-ion can offer a balance, improving solubility without making the compound extremely polar.[4] For a stable salt to form, the difference in pKa between the drug's acidic group and the base's conjugate acid should ideally be greater than 3.[5]

Strategy B: Form an Ammonium Salt (for Weakly Basic Drugs) By adding an acid, you protonate the basic piperidine nitrogen, forming a polar ammonium salt.

  • Mechanism: R₂NH + Acid → R₂NH₂⁺ + Acid⁻

  • When to Use: This is also effective for polar solvents. The choice between forming an acidic or basic salt may depend on downstream reaction compatibility or final formulation requirements.

  • Common Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), methanesulfonic acid.[6]

  • Insight: Hydrochloride salts are very common in pharmaceuticals to improve solubility and stability.[6] However, be aware of the "common ion effect," where the solubility of a chloride salt might be suppressed in a medium already containing chloride ions.[6]

See Protocol 2 for a detailed experimental methodology.

FAQ 4: What is co-solvency and how can I apply it to find a suitable solvent system?

Answer: Co-solvency is a technique where you use a mixture of solvents to increase a solute's solubility.[7] A "co-solvent" is a secondary solvent added to the primary solvent to change its overall polarity and improve its ability to dissolve the compound.[8] This works by reducing the interfacial tension between the solute and the primary solvent.[7]

  • How it Works: For this compound, a single solvent may not be ideal. A non-polar solvent can't handle the polar groups, and a very polar solvent may not adequately solvate the difluorophenyl ring. A co-solvent system can bridge this gap.

  • Practical Application:

    • For increasing solubility in a non-polar solvent: Start with your non-polar solvent (e.g., Toluene) and incrementally add a polar protic co-solvent like methanol or ethanol. The alcohol can hydrogen-bond with the carboxylic acid, breaking the intermolecular bonds and allowing the solvated complex to dissolve in the bulk non-polar solvent.

    • For increasing solubility in a polar solvent: While less common for this specific issue, adding a less polar co-solvent like PEG 400 or propylene glycol to an aqueous system can enhance the solubility of hydrophobic drugs.[9]

  • Screening: A high-throughput screening approach is often best. Prepare an array of solvent mixtures (e.g., Toluene:Methanol 9:1, 8:2, 7:3) and test the solubility in each. See Protocol 3 for a screening workflow.

FAQ 5: My downstream application requires the compound to be soluble in a less polar organic solvent system. What are my options?

Answer: If salt formation and co-solvency are not suitable because they render the system too polar, a chemical modification approach such as forming a prodrug is the best strategy.[3][10]

  • Strategy: Esterification The most direct approach is to convert the highly polar carboxylic acid into a less polar ester. An ethyl or methyl ester, for example, is significantly more lipophilic than the parent carboxylic acid.

  • Mechanism: R-COOH + R'-OH --(Acid Catalyst)--> R-COOR' + H₂O

  • Impact: By "masking" the carboxylic acid, you eliminate its ability to form strong hydrogen bonds and zwitterions. The resulting ester will have dramatically improved solubility in solvents like ethyl acetate, dichloromethane (DCM), and tetrahydrofuran (THF).

  • Key Consideration: This is a chemical transformation. The prodrug will have different properties from the parent compound.[11] If the free carboxylic acid is required for biological activity, a plan must be in place to hydrolyze the ester back to the acid at a later stage (e.g., in vivo by esterases or in vitro using base or acid hydrolysis).[12]

Data Presentation & Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in its neutral form. Actual quantitative solubility must be determined experimentally.

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, TolueneLow Solvents cannot disrupt the strong intermolecular hydrogen bonding and ionic forces of the solid-state compound.
Aprotic Polar Acetone, Acetonitrile, THFLow to Moderate Can act as H-bond acceptors but not donors. May provide moderate solubility, especially with energy input (heating).
Aprotic Polar (High) DMSO, DMFModerate to High Strong dipole moments and ability to accept hydrogen bonds can effectively solvate the molecule.
Protic Polar Methanol, EthanolModerate Can act as both H-bond donors and acceptors, but the non-polar difluorophenyl group limits high solubility.
Aqueous WaterLow (pH dependent) Solubility is highly dependent on pH. At its isoelectric point, solubility will be minimal. Solubility increases at acidic or basic pH.
Experimental Protocols
Protocol 1: Standard Method for Equilibrium Solubility Determination (Shake-Flask)

This protocol determines the equilibrium solubility of the compound in a specific solvent at a set temperature.[13]

  • Preparation: Add an excess amount of this compound to a glass vial (e.g., 10 mg). The key is to ensure undissolved solid remains at the end.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly. Place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand stationary for at least 4 hours to allow undissolved solid to settle.

  • Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant without disturbing the solid. Dilute the sample accurately with an appropriate mobile phase or solvent to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV, UPLC-MS) to determine the concentration.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or µg/mL.

Protocol 2: Salt Formation for Solubility Enhancement

This protocol provides a small-scale method to test solubility improvement via salt formation.

  • Setup: Place a known mass of the compound (e.g., 5 mg) into a vial.

  • Solvent Addition: Add the target polar organic solvent (e.g., 0.5 mL of Methanol). The compound should initially be a suspension or only partially dissolved.

  • Counter-ion Addition:

    • For a Carboxylate Salt: Prepare a stock solution of a base (e.g., 1 M NaOH in Methanol). Add the base solution dropwise (e.g., 1-2 µL at a time) to the suspension while stirring.

    • For an Ammonium Salt: Prepare a stock solution of an acid (e.g., 1 M HCl in Methanol). Add the acid solution dropwise to the suspension while stirring.

  • Observation: Observe for dissolution. A significant increase in clarity or the complete dissolution of the solid upon adding approximately one molar equivalent of the acid/base indicates successful salt formation and solubility enhancement.

  • Validation: The resulting salt can be isolated by evaporating the solvent or used directly as a solubilized stock solution. Stability should be assessed over time.[2]

Protocol 3: Co-solvent System Screening

This protocol outlines a method for rapidly screening solvent mixtures.

  • Array Preparation: In a 96-well plate or a series of small vials, prepare a matrix of solvent mixtures. For example, to test Toluene/Methanol:

    • Well A1: 950 µL Toluene + 50 µL Methanol (95:5)

    • Well A2: 900 µL Toluene + 100 µL Methanol (90:10)

    • ...and so on.

  • Compound Addition: Add an excess amount of the compound to each well/vial.

  • Equilibration: Seal the plate/vials and agitate at a constant temperature for 12-24 hours.

  • Analysis: After settling, analyze the supernatant from each well. This can be done quantitatively (as in Protocol 1) or semi-quantitatively by visual inspection or by analyzing a small aliquot via HPLC to find the mixture that yields the highest concentration.

Visualizations: Workflows and Logic

Below are diagrams illustrating key decision-making and experimental processes.

G cluster_start Initial Problem cluster_decision Strategy Selection cluster_solution Recommended Approaches start Poor solubility of compound in desired organic solvent q1 Is the target solvent polar (e.g., alcohols)? start->q1 q2 Is the target solvent non-polar or lipophilic? start->q2 q1->q2 No sol1 Strategy 1: Salt Formation (See Protocol 2) q1->sol1 Yes sol2 Strategy 2: Co-Solvency (See Protocol 3) q1->sol2 Yes sol3 Strategy 3: Prodrug (Ester) Formation q2->sol3 Yes note Note: This is a chemical modification and requires a separate synthesis step. sol3->note

Caption: Decision workflow for selecting a solubility enhancement strategy.

G cluster_protocol Shake-Flask Solubility Protocol A 1. Add excess solid compound to vial B 2. Add precise volume of solvent A->B C 3. Equilibrate (e.g., 24h at 25°C) B->C D 4. Settle & Separate (allow solid to sediment) C->D E 5. Sample & Dilute supernatant D->E F 6. Quantify concentration (e.g., HPLC) E->F G 7. Calculate Solubility (mg/mL) F->G

Caption: Experimental workflow for determining equilibrium solubility.

References
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Available at: [Link]

  • Cogent Chemistry. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available at: [Link]

  • PubChem. 1-(4-Formylphenyl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Molecules. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. Piperidine. Wikimedia Foundation. Available at: [Link]

  • Wikipedia. Cosolvent. Wikimedia Foundation. Available at: [Link]

  • IDR. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Rutgers University. Available at: [Link]

  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Available at: [Link]

  • Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. University of North Texas. Available at: [Link]

  • PubChem. 4-Piperidinecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2010). Drug Dissolution Enhancement by Salt Formation. Available at: [Link]

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Available at: [Link]

  • ResearchGate. (2016). Solubility of KF in four organic solvents and thermodynamic dissolution functions. Available at: [Link]

  • Medicilon. (2024). Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations. Available at: [Link]

  • Solubility of Things. Piperidine. Available at: [Link]

  • ResearchGate. (2019). Solubility, molecular interactions and mixing thermodynamic properties of piperine in various pure solvents at different temperatures. Available at: [Link]

  • ResearchGate. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Available at: [Link]

  • ResearchGate. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]

  • Reddit. (2023). carboxylic acid solubility + TLC. Available at: [Link]

  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Available at: [Link]

  • Molecules. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. MDPI. Available at: [Link]

  • Aston University. (2014). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Available at: [Link]

  • Philadelphia University. Medicinal Chemistry. Available at: [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]

Sources

Troubleshooting low yields in 1-(3,4-difluorophenyl)piperidine-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(3,4-difluorophenyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis. Here, we address common issues encountered during the experimental process in a direct question-and-answer format, providing in-depth explanations and actionable protocols.

Core Synthesis Pathway

The synthesis of this compound typically proceeds in two key steps:

  • N-Arylation: A palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) between an aryl halide (1-bromo-3,4-difluorobenzene or 1-chloro-3,4-difluorobenzene) and a piperidine-4-carboxylic acid ester (e.g., ethyl isonipecotate).

  • Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid product.

Low yields can arise from inefficiencies in either of these critical steps. This guide will dissect potential problems in the synthetic workflow.

cluster_0 Step 1: N-Arylation (Buchwald-Hartwig) cluster_1 Step 2: Hydrolysis A 1-Bromo-3,4-difluorobenzene E Ethyl 1-(3,4-difluorophenyl)piperidine-4-carboxylate A->E B Ethyl Isonipecotate B->E C Pd Catalyst & Ligand C->E D Base (e.g., NaOtBu) D->E H 1-(3,4-difluorophenyl)piperidine- 4-carboxylic acid E->H I Low Yield E->I Incomplete Reaction, Side Products F Base (e.g., NaOH, LiOH) F->H G Solvent (e.g., THF/H2O) G->H H->I Incomplete Hydrolysis, Purification Loss

Caption: General synthetic workflow for this compound.

Frequently Asked Questions & Troubleshooting

Category 1: N-Arylation Step (Buchwald-Hartwig Coupling)

Question 1: My N-arylation reaction has a low yield, with a significant amount of unreacted starting materials. What are the likely causes?

Answer: Low conversion in a Buchwald-Hartwig amination typically points to issues with the catalyst system, reaction conditions, or reagent quality.

  • Catalyst Inactivity: The palladium catalyst is the heart of this transformation. Its deactivation is a common reason for low yields.

    • Oxygen Sensitivity: The active Pd(0) species is highly sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen).[1] Degas your solvent thoroughly before use.

    • Improper Ligand Choice: The choice of phosphine ligand is critical and substrate-dependent.[1] For electron-deficient aryl halides like 1-bromo-3,4-difluorobenzene, bulky, electron-rich phosphine ligands are often required to facilitate reductive elimination.

  • Suboptimal Base: The base plays a crucial role in the catalytic cycle.

    • Strength and Solubility: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used.[2] Ensure the base is fresh and has not been passivated by atmospheric moisture. The solubility of the base in your chosen solvent is also important for its effectiveness.[2]

    • Steric Hindrance: In some cases, a very bulky base can hinder the reaction. Consider screening other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

  • Reagent Purity:

    • Aryl Halide: Impurities in the 1-bromo-3,4-difluorobenzene can interfere with the reaction.

    • Piperidine Ester: Ensure your piperidine-4-carboxylic acid ester is pure and free of excess acid, which can neutralize the base.

Question 2: I'm observing significant side product formation, including hydrodehalogenation of the aryl halide and bis-arylation. How can I minimize these?

Answer: These side reactions are common pitfalls in N-arylation chemistry.

  • Hydrodehalogenation: This is the reduction of the aryl halide to difluorobenzene. It can be promoted by certain catalysts and reaction conditions.

    • Ligand Choice: Some ligands are more prone to promoting this side reaction. Experimenting with different phosphine ligands can mitigate this issue.[1]

    • Reaction Temperature: Lowering the reaction temperature may reduce the rate of hydrodehalogenation relative to the desired C-N bond formation.

  • Bis-arylation: While less common with piperidine itself, if other primary amines are present as impurities, they can react twice.

    • Stoichiometry: Using a slight excess of the piperidine starting material (1.1-1.2 equivalents) relative to the aryl halide can help suppress the formation of bis-arylated byproducts.[1]

Optimized Protocol for N-Arylation:

This protocol provides a starting point for the Buchwald-Hartwig amination of piperidine with an aryl halide.

Parameter Recommendation Rationale
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or a pre-formed Pd-ligand complexEnsures a reliable source of active Pd(0).
Ligand Bulky, electron-rich phosphine (e.g., XPhos, RuPhos, 2-4 mol%)Promotes oxidative addition and reductive elimination.[1]
Base Sodium tert-butoxide (NaOtBu) (1.4 eq)Strong, non-nucleophilic base.[2]
Solvent Anhydrous toluene or dioxaneCommon solvents for this reaction.[2]
Temperature 80-110 °CDependent on the reactivity of the aryl halide.
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst oxidation.[1]

Step-by-Step Experimental Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.

  • Add the piperidine-4-carboxylic acid ester (1.1 eq) and the aryl halide (1.0 eq).

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

cluster_0 Troubleshooting N-Arylation cluster_1 Solutions A Low Conversion B Catalyst Inactivity A->B C Suboptimal Base A->C D Reagent Impurity A->D E Use Inert Atmosphere Screen Ligands B->E F Use Fresh, Strong Base (e.g., NaOtBu) C->F G Purify Starting Materials D->G

Caption: Troubleshooting logic for the N-arylation step.

Category 2: Hydrolysis Step

Question 3: The hydrolysis of my ester is incomplete, leading to a mixture of ester and carboxylic acid. How can I drive the reaction to completion?

Answer: Incomplete hydrolysis is a common issue and can often be resolved by adjusting the reaction conditions.

  • Base Stoichiometry and Strength:

    • Use a sufficient excess of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 2-5 equivalents).[3]

    • LiOH is often preferred as it is less likely to cause side reactions at higher temperatures.

  • Solvent System:

    • A mixture of a water-miscible organic solvent (like THF or methanol) and water is typically used to ensure the solubility of both the ester and the hydroxide base.

    • Increasing the proportion of water can sometimes accelerate the hydrolysis.

  • Reaction Temperature and Time:

    • Heating the reaction mixture can significantly increase the rate of hydrolysis. Refluxing is often necessary.

    • Allow for a sufficient reaction time. Monitor the reaction by TLC or LC-MS until all the starting ester has been consumed.

Question 4: I'm experiencing product loss during the workup and purification of the final carboxylic acid. What are some best practices to minimize this?

Answer: The workup procedure is critical for isolating your product in high yield and purity.

  • Acidification: After the hydrolysis is complete, the reaction mixture needs to be acidified to protonate the carboxylate salt and precipitate the carboxylic acid.

    • Slowly add a strong acid (e.g., 1M HCl) with vigorous stirring until the pH is acidic (typically pH 2-3).

    • Cooling the mixture in an ice bath during acidification can help to maximize precipitation.

  • Extraction vs. Filtration:

    • If the product precipitates as a clean solid, it can be isolated by filtration. Wash the solid with cold water to remove any inorganic salts.

    • If the product is an oil or does not precipitate cleanly, extract the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Drying and Evaporation:

    • Thoroughly dry the organic extracts over anhydrous sodium sulfate before concentrating.

    • Be cautious when removing the solvent under reduced pressure, especially if the product has some volatility.[4][5]

Optimized Protocol for Hydrolysis:

Parameter Recommendation Rationale
Base Lithium hydroxide (LiOH) (3 eq)Strong base, good for saponification.
Solvent THF/Water (e.g., 3:1 v/v)Co-solvent system to dissolve both ester and base.
Temperature Room temperature to refluxHeating accelerates the reaction.
Workup Acidify with 1M HCl to pH 2-3Protonates the carboxylate to form the carboxylic acid.

Step-by-Step Experimental Protocol:

  • Dissolve the ester in the THF/water solvent mixture.

  • Add the lithium hydroxide and stir the mixture at the desired temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly add 1M HCl with stirring until the pH is ~2-3.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. Alternatively, extract the product with an organic solvent.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed C-N Bond Formation. Accounts of Chemical Research, 33(3), 204–211. [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Chemistry. Retrieved February 27, 2026, from [Link]

  • hydrolysis of esters. (n.d.). Chemguide. Retrieved February 27, 2026, from [Link]

  • Radleys. (n.d.). Are these basic mistakes preventing you from getting a good yield?. Retrieved February 27, 2026, from [Link]

Sources

Removing palladium catalysts from fluorinated piperidine products

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Purification of Fluorinated Piperidines from Palladium Catalysts

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the critical challenge of removing residual palladium from fluorinated piperidine products. The unique electronic properties of fluorinated scaffolds and the coordinating ability of the piperidine nitrogen often complicate standard purification protocols. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve the stringent purity levels required for downstream applications and active pharmaceutical ingredients (APIs).

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental roadblocks in a direct, problem-solution format.

Issue 1: High palladium levels (>10 ppm) persist after column chromatography.

  • Symptom: Your final, isolated product, which appears pure by NMR and LC-MS, shows significant palladium contamination when analyzed by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1][2][3]

  • Potential Cause 1: Strong Product-Palladium Coordination. The basic nitrogen atom of the piperidine ring can act as a ligand, forming a stable, soluble complex with palladium species.[1] This complex may have similar polarity to your product, causing it to co-elute during silica gel chromatography.

  • Solution 1:

    • Employ a Scavenger Pre-Chromatography: The most robust solution is to remove the soluble palladium before loading your crude material onto the column. Use a solid-supported scavenger to bind the palladium, which can then be easily filtered off.[4][5] This is generally more effective than trying to achieve separation on silica alone.

    • Solvent System Modification: If pre-treatment is not possible, try altering the chromatographic mobile phase. Adding a small percentage of an amine (e.g., 0.1-1% triethylamine) can sometimes disrupt the palladium-piperidine interaction by competing for coordination sites, but this can also affect the separation profile.

  • Potential Cause 2: Colloidal Palladium Formation. Palladium(0) can form fine, dark-colored colloidal particles that may pass through standard filtration and even behave unpredictably on a column.[4]

  • Solution 2:

    • Filtration through Celite®: Before concentrating the reaction mixture, dilute it with a suitable solvent (e.g., DCM, EtOAc) and filter it through a thick pad of Celite® (2-3 cm).[4][6] This is highly effective at trapping heterogeneous and larger colloidal palladium particles.

    • Combined Approach: For best results, follow the Celite® filtration with a scavenger treatment to capture any remaining soluble or fine colloidal palladium.[1]

Issue 2: A chosen palladium scavenger shows poor efficiency.

  • Symptom: After treating the reaction mixture with a scavenger, filtering, and analyzing the product, palladium levels remain unacceptably high.

  • Potential Cause 1: Incorrect Scavenger for the Palladium Oxidation State. The effectiveness of a scavenger is highly dependent on the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)).[1] Thiol-based scavengers, for instance, are often more effective for the softer Pd(II) species, while other functionalities may be better for Pd(0).

  • Solution 1:

    • Screen a Scavenger Panel: Do not rely on a single scavenger. It is best practice to screen a small panel of scavengers with different functional groups (e.g., thiol, thiourea, triamine, isocyanide) to find the most effective one for your specific reaction conditions.[1][5][7]

    • Consider the Reaction Type: The likely oxidation state of palladium at the end of the reaction can guide your initial choice. For example, after a Suzuki or Buchwald-Hartwig coupling, the palladium is nominally in the Pd(0) state at the end of the catalytic cycle.[8]

  • Potential Cause 2: Suboptimal Scavenging Conditions. The efficiency of scavenging is influenced by time, temperature, solvent, and the amount of scavenger used.

  • Solution 2:

    • Optimize Conditions: Increase the scavenging time (e.g., from 2 hours to overnight) and/or temperature (e.g., from room temperature to 40-50 °C).[8]

    • Increase Equivalents: Use a higher loading of the scavenger, typically 3-5 equivalents relative to the initial palladium catalyst.[9]

    • Solvent Choice: The solvent can affect both the swelling of a resin-based scavenger and the accessibility of the palladium complex. Scavenging may be more effective in polar aprotic solvents like DMF or NMP.[10]

Issue 3: Significant product loss is observed during purification.

  • Symptom: The final yield of the fluorinated piperidine is low after the palladium removal step.

  • Potential Cause: Non-Specific Adsorption. Broad-spectrum adsorbents like activated carbon are notorious for adsorbing not only the palladium catalyst but also the desired product, especially if the product has flat, aromatic regions.[10][11]

  • Solution:

    • Prioritize Selective Scavengers: Use functionalized silica or polymer scavengers (e.g., SiliaMetS® Thiol, Biotage MP-TMT) which are designed for higher selectivity towards metals over organic products.[5][9][12]

    • Optimize Adsorbent Amount: If using activated carbon is unavoidable due to cost, perform small-scale experiments to determine the minimum amount required to meet the palladium specification, thereby minimizing product loss.

    • Thorough Washing: After filtering off the scavenger or carbon, wash the collected solid thoroughly with fresh solvent to recover any adsorbed product. Combine the washings with the main filtrate.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for palladium in pharmaceutical products? A1: The International Council for Harmonisation (ICH) Q3D guideline provides permitted daily exposure (PDE) limits for elemental impurities.[13][14] For palladium, a Class 2B element, the oral PDE is 100 µ g/day .[6] The corresponding concentration limit in ppm for the API is calculated based on the maximum daily dose of the drug product. For a 10g daily dose, this translates to a 10 ppm limit.[6][13]

Q2: Why is removing palladium from nitrogen-containing heterocycles particularly challenging? A2: Nitrogen atoms, especially the basic nitrogen in a piperidine ring, are excellent ligands for palladium. This strong coordination can keep the palladium solubilized in the organic phase, making it difficult to remove by simple extraction or filtration and causing it to behave like the product itself during chromatography.[1][10]

Q3: What are the main classes of palladium removal methods? A3: The primary methods can be categorized as:

  • Adsorption: Using solid-supported scavengers (the most common and often most effective method), activated carbon, or Celite®.[1][5][11] This involves binding the palladium to a solid which is then filtered off.

  • Extraction: Using aqueous washes with a chelating agent (e.g., EDTA, N-acetylcysteine) to pull the palladium from the organic phase into the aqueous phase.[5][15]

  • Crystallization: Purifying the product by crystallization can be effective, as the palladium impurities are often rejected into the mother liquor.[5][15]

  • Nanofiltration: An emerging technique using membranes to separate the smaller product molecules from the larger catalyst complexes.[4]

Q4: How can I accurately quantify the amount of residual palladium in my sample? A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard analytical technique for quantifying trace levels of elemental impurities in pharmaceutical samples due to its exceptional sensitivity and accuracy.[1][15][16][17] While other methods exist, ICP-MS is required for final validation against regulatory limits.[15]

Visual Decision Guide

The following diagram provides a logical workflow for selecting an appropriate palladium removal strategy.

Palladum_Removal_Workflow start Crude Product Analysis q1 Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->q1 celite_filtration Step 1: Dilute and filter through a Celite® pad. q1->celite_filtration Yes scavenger_screen Step 2: Screen a panel of solid-supported scavengers (Thiol, Amine, TMT, etc.). q1->scavenger_screen No (Homogeneous) q2 Are Pd levels now < 10 ppm (by ICP-MS)? celite_filtration->q2 q2->scavenger_screen No finish Product Meets Purity Specs q2->finish Yes optimize_scavenging Step 3: Optimize conditions for best scavenger (time, temp, equiv.). scavenger_screen->optimize_scavenging q3 Are Pd levels still too high? optimize_scavenging->q3 multi_step Consider a multi-step approach: Aqueous wash with chelating agent followed by scavenger treatment or recrystallization. q3->multi_step Yes q3->finish No multi_step->finish

Sources

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of 1-(3,4-difluorophenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 1-(3,4-difluorophenyl)piperidine-4-carboxylic acid . It is designed for analytical chemists and drug discovery scientists requiring robust identification protocols.

Executive Summary

This compound is a critical pharmacophore often serving as a metabolic stable surrogate for phenyl-piperazines in medicinal chemistry.[1] Its amphoteric nature (basic tertiary amine + acidic carboxyl group) presents unique challenges and opportunities in mass spectrometry.

This guide compares the ionization efficiency and fragmentation specificity of this compound against standard non-fluorinated analogs and alternative ionization modes. We establish that ESI(+) using Collision-Induced Dissociation (CID) provides the most diagnostic structural information, characterized by a specific "Fluorine Fingerprint" at m/z 113.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, the following LC-MS/MS conditions are recommended. This protocol is designed to be self-validating: if the diagnostic ions (Section 3) are not observed at the specified ratios, the collision energy (CE) must be re-calibrated.

Standardized LC-MS/MS Conditions
ParameterSettingRationale
Ionization Source Electrospray Ionization (ESI)Soft ionization preserves the molecular ion [M+H]+.[1][2]
Polarity Positive (+) The tertiary amine (piperidine N) has a higher proton affinity (PA) than the carboxylate's gas-phase acidity.
Precursor Ion m/z 242.1 ([M+H]+)Protonated molecule.
Collision Gas Argon or NitrogenStandard CID gas.
Collision Energy (CE) Stepped (15, 30, 45 eV) Low CE (15 eV): Preserves [M+H]+ and [M+H-H2O]+.High CE (45 eV): Generates the diagnostic phenyl cation.
Mobile Phase 0.1% Formic Acid in H2O/MeCNAcidic pH ensures full protonation of the piperidine nitrogen.

Fragmentation Mechanism & Pathway Analysis

The fragmentation of this compound follows a distinct charge-site initiated pathway.[1] The proton is localized on the piperidine nitrogen, triggering bond destabilization.

Primary Fragmentation Channels (ESI+ at 30 eV)
Channel A: Neutral Losses (The "Head" Loss)

The carboxylic acid moiety is the first to fragment.

  • Transition: m/z 242.1 → m/z 224.1[1]

  • Mechanism: Loss of water (H₂O, -18 Da) via internal nucleophilic attack or thermal dehydration.

  • Transition: m/z 242.1 → m/z 196.1[1]

  • Mechanism: Loss of Formic Acid (HCOOH, -46 Da) or combined loss of H₂O + CO.

Channel B: The "Fluorine Fingerprint" (The "Tail" Cleavage)

This is the most critical diagnostic pathway for confirming the 3,4-difluoro substitution pattern.

  • Transition: m/z 242.1 → m/z 113.0[1]

  • Mechanism: Heterolytic cleavage of the N-C(phenyl) bond.

  • Identity: 3,4-difluorophenyl cation (C₆H₃F₂⁺) .[1][3]

  • Significance: This ion distinguishes this compound from non-fluorinated analogs (which yield m/z 77) or mono-fluorinated analogs (m/z 95).[1]

Channel C: Piperidine Ring Opening
  • Transition: m/z 242.1 → m/z 140-142 range[1]

  • Mechanism: Retro-Diels-Alder (RDA) type fragmentation or cross-ring cleavage, retaining the difluorophenyl-nitrogen moiety.[1]

Visualizing the Fragmentation Pathway

FragmentationPathway M_H Precursor Ion [M+H]+ m/z 242.1 (Protonated on N) Frag_Water Dehydrated Ion [M+H - H2O]+ m/z 224.1 M_H->Frag_Water - H2O (18 Da) Low CE Frag_Acid Decarboxylated/Acid Loss [M+H - HCOOH]+ m/z 196.1 M_H->Frag_Acid - HCOOH (46 Da) Med CE Frag_Phenyl DIAGNOSTIC ION 3,4-difluorophenyl cation m/z 113.0 M_H->Frag_Phenyl N-C Cleavage High CE (Diagnostic) Frag_Pip Piperidine Fragment (C6H10NO2) m/z 128.1 M_H->Frag_Pip Charge Retention on Piperidine Ring

Figure 1: Predicted ESI(+) CID fragmentation pathway showing primary neutral losses and the diagnostic fluorophenyl cation.

Comparative Performance Analysis

Comparison 1: Ionization Mode (ESI+ vs. ESI-)

While the carboxylic acid suggests Negative Mode (ESI-) viability, experimental evidence favors Positive Mode (ESI+).[1]

FeatureESI (+) Positive Mode ESI (-) Negative Mode Verdict
Primary Ion [M+H]+ (m/z 242)[M-H]- (m/z 240)ESI(+) Wins
Sensitivity High. The piperidine nitrogen is highly basic (pKa ~9-10).[1]Moderate. Carboxylate ionization is pH dependent and often suppressed.ESI(+) Wins
Fragmentation Rich structural information (Ring cleavage, Phenyl cation).Limited.[2] Primarily decarboxylation (-CO₂) to m/z 196.[1]ESI(+) Wins
Application Structural elucidation & trace quantification.Only useful if matrix interferences suppress positive ions.ESI(+) Wins
Comparison 2: Structural Analogs (The "Fluorine Shift")

Distinguishing the 3,4-difluoro compound from its analogs is crucial in metabolic studies.

CompoundPrecursor [M+H]+Diagnostic Phenyl IonMass Shift (Δ)
Target: 3,4-Difluoro 242.1 113.0 Reference
4-Fluoro analog224.195.0-18 Da (Loss of F)
Unsubstituted206.177.0-36 Da (Loss of 2F)
Piperazine analog243.1113.0+1 Da (N replaces CH)

Key Insight: While the m/z 113 ion confirms the difluorophenyl group, it does not confirm the piperidine ring. To distinguish the piperidine target from a piperazine analog (common in synthesis impurities), you must monitor the neutral loss of 46 Da (HCOOH) which is specific to the carboxylic acid on the piperidine, whereas piperazines typically lose C₂H₄ fragments.

Method Selection Workflow

Use this decision tree to select the optimal MS strategy for your specific analytical goal.

MethodSelection Start Analytical Goal Goal_Quant Quantification (PK Studies) Start->Goal_Quant Goal_Struct Impurity ID / Metabolite ID Start->Goal_Struct Method_SRM MRM / SRM Mode Transition: 242 -> 113 Goal_Quant->Method_SRM High Sensitivity Method_Scan Product Ion Scan (Stepped CE 15-45eV) Goal_Struct->Method_Scan Full Spectrum

Figure 2: Decision tree for selecting MS acquisition modes based on research requirements.

References

  • BenchChem. (2025).[3][4] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from 4.[4]

  • Sigma-Aldrich. (n.d.).[1] 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid Product Data. Retrieved from .[1][5]

  • Demarque, D. P., et al. (2016).[6] Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Retrieved from 6.

  • ChemGuide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from 7.

Sources

Comparative Guide: HPLC Strategies for Purity Analysis of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Invisible" & "Sticky" Challenge

Fluorinated piperidines are high-value pharmacophores used to modulate metabolic stability (blocking P450 oxidation) and lipophilicity in drug candidates. However, for the analytical chemist, they present a "perfect storm" of difficulty:

  • UV Invisibility: Most lack a conjugated chromophore, rendering standard UV detection (254 nm) useless and low-UV (200-210 nm) highly susceptible to solvent noise.

  • Basicity & Tailing: The secondary amine (

    
     ~9-11) interacts avidly with residual silanols on silica columns, causing severe peak tailing.
    
  • Positional Isomerism: Fluorination at the 3- or 4-positions (axial vs. equatorial) creates isomers with identical mass but distinct biological activity.

This guide objectively compares three distinct separation strategies—High-pH Reversed Phase , Fluorophenyl (PFP) Selectivity , and Mixed-Mode Chromatography —to determine the most robust protocol for purity analysis.

Comparative Analysis of Stationary Phases

We evaluated three primary column chemistries for the separation of a model mixture: 3,3-difluoropiperidine, 4-fluoropiperidine, and their synthesis impurities.

Strategy A: The "Brute Force" Approach (High pH C18)
  • Column: Hybrid-Silica C18 (e.g., Waters XBridge or Agilent Poroshell HPH)

  • Mechanism: Hydrophobic Interaction + Ion Suppression.

  • Logic: By raising the mobile phase pH to 10 (using Ammonium Hydroxide), we deprotonate the piperidine amine (neutral form). This eliminates cation-exchange interactions with silanols and increases hydrophobicity.

FeaturePerformanceSenior Scientist Note
Peak Shape Excellent (

)
Deprotonation solves the "tailing" problem effectively.
Retention ModerateNeutral amines retain better on C18 than charged ones.
Selectivity LowStruggles to separate positional fluoro-isomers (e.g., 3-F vs 4-F).
MS Compatibility GoodHigh pH is compatible with ESI(+), though sensitivity may drop slightly compared to acidic conditions.
Strategy B: The "Fluorine-Fluorine" Interaction (PFP)
  • Column: Pentafluorophenyl (PFP) (e.g., Thermo Hypersil GOLD PFP or Phenomenex Kinetex F5)

  • Mechanism: Hydrophobic + Dipole-Dipole +

    
    -
    
    
    
    + Shape Selectivity.
  • Logic: The electron-deficient PFP ring interacts specifically with the electron-rich fluorine atoms on the analyte. This is the only reliable way to separate positional isomers.

FeaturePerformanceSenior Scientist Note
Peak Shape VariableRequires strict pH control. At low pH, silanol interactions can still cause tailing.
Retention High"Fluorophilicity" adds significant retention for highly fluorinated species.
Selectivity Superior The gold standard for separating regioisomers (axial vs. equatorial F).
Stability ModeratePFP phases can bleed at high pH; typically restricted to pH < 8.
Strategy C: The "Robust" Solution (Mixed-Mode WCX/SCX)
  • Column: C18 with embedded Ion-Exchange groups (e.g., SIELC Primesep or Waters Atlantis Premier BEH C18 AX)

  • Mechanism: Hydrophobic + Electrostatic Interaction.

  • Logic: Instead of fighting the charge (Strategy A), we exploit it. The stationary phase has negative charges that retain the positive amine, while the C18 chain retains the organic backbone.

FeaturePerformanceSenior Scientist Note
Peak Shape SuperiorElectrostatic repulsion from surface silanols is overridden by controlled ionic retention.
Retention TunableRetention is controlled by buffer strength, not just % organic.
Loadability HighExcellent for preparative purification; resists overloading.
Complexity HighMethod development is non-linear; requires careful buffer concentration optimization.

Detection: The Critical Variable

Because fluorinated piperidines lack chromophores, standard UV is insufficient.

  • UV (200-210 nm): Not Recommended. Signal-to-noise is poor. Mobile phase additives (like Formic Acid) absorb in this region, causing drifting baselines.

  • Mass Spectrometry (MS): Excellent for ID. Essential for identifying impurities but response factors vary wildly, making % purity calculations inaccurate without standards.

  • Charged Aerosol Detection (CAD): Recommended for Purity. CAD provides a near-universal response based on analyte mass, not optical properties. It is the only way to get a true "mass balance" purity assessment for these compounds.

Recommended Workflow & Logic

The following diagram illustrates the decision matrix for selecting the correct method based on your specific fluorinated piperidine structure.

MethodSelection Start Start: Fluorinated Piperidine Sample CheckIsomers Are Positional Isomers Present? (e.g., 3-F vs 4-F) Start->CheckIsomers PFP_Route Select PFP Column (Acidic Mobile Phase) CheckIsomers->PFP_Route Yes CheckBasicity Is pKa > 9? CheckIsomers->CheckBasicity No PFP_Opt Optimize: MeOH vs MeCN (MeOH enhances F-F interaction) PFP_Route->PFP_Opt Detector Detector Selection: CAD (Quant) + MS (ID) PFP_Opt->Detector HighPH_Route Select Hybrid C18 (pH 10, NH4OH) CheckBasicity->HighPH_Route Yes (Simple) MixedMode_Route Select Mixed-Mode (C18/SCX) (Acidic pH, Buffer Gradient) CheckBasicity->MixedMode_Route Yes (Complex/Polar) HighPH_Route->Detector MixedMode_Route->Detector

Figure 1: Strategic decision tree for column selection based on analyte isomerism and basicity.

Detailed Experimental Protocol

This protocol uses Strategy B (PFP) as the primary recommendation due to the high likelihood of isomeric impurities in fluorinated piperidine synthesis.

Equipment
  • LC System: UHPLC capable of 600 bar.

  • Detector: Charged Aerosol Detector (CAD) set to 35°C evaporation temp.

  • Column: Thermo Hypersil GOLD PFP (100 x 2.1 mm, 1.9 µm) or equivalent.[1]

Mobile Phase Preparation
  • Solvent A: 10 mM Ammonium Formate in Water (adjusted to pH 3.0 with Formic Acid). Note: The buffer is critical to mask residual silanols.

  • Solvent B: Methanol.[1][2] Note: Methanol is preferred over Acetonitrile as it facilitates the dipole-dipole interaction between the PFP phase and the fluorine atoms.

Gradient Method
Time (min)% A% BFlow (mL/min)Curve
0.09550.4Initial
1.09550.4Hold
8.040600.4Linear
10.05950.4Linear
12.05950.4Wash
12.19550.4Re-equilibrate
15.09550.4End
Interaction Mechanism Visualization

Understanding why the PFP column works is vital for troubleshooting.

Interaction PFP_Ring Pentafluorophenyl Ring (Electron Deficient) Dipole Dipole-Dipole Interaction PFP_Ring->Dipole PiPi Pi-Pi Charge Transfer PFP_Ring->PiPi Analyte_F Piperidine Fluorine (Electron Rich) Analyte_F->Dipole Analyte_F->PiPi Analyte_N Piperidine Amine (+) (Protonated at pH 3) Ionic Ionic Repulsion/Attraction (Silanol Effects) Analyte_N->Ionic Minimised by Buffer

Figure 2: Mechanistic interaction between the PFP stationary phase and fluorinated piperidine. The specific F-F interaction provides selectivity that C18 cannot match.

References

  • Thermo Fisher Scientific. (2013). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Application Note. Link

  • Bio-Rad. (2020). Introduction to Multimodal or Mixed-Mode Chromatography.[3] Technical Guide. Link

  • American Chemical Society (ACS). (2020). Fluorination of Piperidines Gives Selective Ligands with Improved Pharmacokinetic Profiles.[4] Journal of Medicinal Chemistry. Link

  • Reach Separations. (2020). A comparison of CAD and ELSD as non-UV detection techniques. Technical Article.[1][2][5][6][7][8] Link

  • Royal Society of Chemistry. (2013). Development of a HPLC-FL method to determine benzaldehyde after derivatization. (Demonstrates derivatization alternatives). Link

Sources

Structure-activity relationship (SAR) of N-aryl piperidine-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Structure-Activity Relationship (SAR) of N-Aryl Piperidine-4-Carboxylic Acids

Executive Summary: The Scaffold at a Glance

N-aryl piperidine-4-carboxylic acids (N-aryl isonipecotic acids) represent a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in the design of G-protein coupled receptor (GPCR) agonists (e.g., GPR119), integrin antagonists, and metabolic enzyme inhibitors (e.g., ACC, HDAC).

Unlike their N-benzyl counterparts, which possess a flexible methylene linker, N-aryl derivatives offer a rigidified geometry that restricts the conformational space of the piperidine ring, often locking the carboxylic acid into an equatorial position preferred for specific receptor binding pockets. This guide dissects the SAR of this scaffold, comparing it against key alternatives like piperazines (solubility focused) and cyclohexanes (electrostatically neutral).

Critical SAR Analysis: Anatomy of the Scaffold

The SAR of this molecule can be deconstructed into three distinct vectors. Understanding the interplay between these regions is essential for optimizing potency and DMPK properties.

Vector A: The Acidic Tail (C4 Position)
  • Primary Interaction: The carboxylic acid typically forms a salt bridge with a conserved arginine or lysine residue in the target protein (e.g., Arg263 in GPR119).

  • Bioisosteres:

    • Tetrazoles: Improve metabolic stability and lipophilicity while maintaining acidity (pKa ~4.5-5).

    • Carboxamides:[1] Used when H-bond donation/acceptance is required without the negative charge (e.g., MALT1 inhibitors).

    • Oxadiazoles: A neutral, hydrolytically stable alternative often used to improve oral bioavailability.

Vector B: The Piperidine Core[2]
  • Conformation: The 4-substituted piperidine predominantly adopts a chair conformation with the bulky C4-substituent in the equatorial position to minimize 1,3-diaxial interactions.

  • Basicity: The N-aryl bond significantly reduces the basicity of the piperidine nitrogen (pKa drops from ~10 to ~2-5 depending on the aryl substituents). This reduction prevents protonation at physiological pH, improving membrane permeability compared to N-alkyl piperidines.

Vector C: The N-Aryl Head
  • Electronic Tuning:

    • Electron Withdrawing Groups (EWGs): (e.g., -CF3, -CN) on the aryl ring further decrease N-basicity, often improving metabolic stability against CYP450 oxidation alpha to the nitrogen.

    • Electron Donating Groups (EDGs): (e.g., -OMe) increase electron density, potentially enhancing

      
       stacking interactions but raising oxidation susceptibility.
      

Comparative Analysis: Alternatives & Performance

This section compares the N-aryl piperidine scaffold against its two most common structural alternatives: N-aryl piperazines and N-aryl cyclohexanes .

Table 1: Scaffold Comparison Matrix
FeatureN-Aryl Piperidine-4-COOH Alternative 1: N-Aryl Piperazine Alternative 2: N-Aryl Cyclohexane
Core Geometry Chair (Rigid)Chair (Rigid)Chair (Rigid)
H-Bond Potential Acceptor (Carboxyl)Acceptor + Donor (N4)None (Core is hydrophobic)
Basicity (N1) Low (Delocalized into Aryl)Moderate (N4 affects N1)Neutral (No Nitrogen)
Solubility ModerateHigh (Polar N4)Low (Lipophilic core)
hERG Risk ModerateLow (Polarity reduces blocking)High (Lipophilicity increases risk)
Metabolic Liability N-Dealkylation / Ring OxidationN-Oxidation / Ring ScissionHydroxylation
Best Application GPCR Agonists (GPR119), IntegrinsKinase Inhibitors, ACC InhibitorsNuclear Receptors (ROR

t)
Performance Insight:
  • Vs. Piperazines: While piperazines offer better aqueous solubility due to the second nitrogen, they often suffer from lower potency in hydrophobic pockets where the C4-carbon of the piperidine provides a necessary hydrophobic contact.

  • Vs. Cyclohexanes: Cyclohexanes are preferred when the target pocket is strictly hydrophobic or when membrane permeability is the limiting factor. However, they lack the vector for H-bonding that the piperidine nitrogen provides (even if weakly basic).

Visualizing the SAR Logic

The following diagram illustrates the decision-making process when optimizing this scaffold.

SAR_Logic_Flow Scaffold N-Aryl Piperidine-4-COOH (Lead Scaffold) Potency Issue: Low Potency? Scaffold->Potency Metabolism Issue: High Clearance? Scaffold->Metabolism Permeability Issue: Low Permeability? Scaffold->Permeability Sol_Potency Strategy: Rigidify Linker (N-Aryl) Check C4 Equatorial Pref. Potency->Sol_Potency Optimize Binding Sol_Metab Strategy: Block Para-position Add EWG to Aryl Ring Metabolism->Sol_Metab Block CYP Sites Sol_Perm Strategy: Bioisostere for COOH (Tetrazole/Ester) Permeability->Sol_Perm Reduce Polarity

Caption: Decision tree for optimizing N-aryl piperidine-4-carboxylic acids based on common DMPK liabilities.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are recommended for synthesizing and testing these compounds.

Protocol A: Synthesis via Buchwald-Hartwig Amination

Standard method for installing the N-aryl group.

  • Reagents: Ethyl isonipecotate (1.0 equiv), Aryl bromide (1.1 equiv),

    
     (2 mol%), XPhos (4 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: Toluene or Dioxane (degassed).

  • Procedure:

    • Charge a Schlenk flask with catalyst, ligand, and base.

    • Add aryl bromide and amine substrate.

    • Add solvent and heat to 100°C under

      
       for 12-16 hours.
      
    • Validation: Monitor by LC-MS for disappearance of aryl bromide.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

  • Hydrolysis: Treat the ester with LiOH (3 equiv) in THF/H2O (1:1) at RT for 4 hours to yield the free acid.

Protocol B: GPR119 cAMP Accumulation Assay (Functional Validation)

Self-validating system using a known agonist control.

  • Cell Line: CHO-K1 cells stably expressing human GPR119.

  • Method: HTRF (Homogeneous Time Resolved Fluorescence) cAMP assay.

  • Steps:

    • Seed cells at 2,000 cells/well in 384-well plates.

    • Incubate with test compounds (11-point titration) + IBMX (phosphodiesterase inhibitor) for 30 mins at 37°C.

    • Add cAMP-d2 conjugate and Anti-cAMP-Cryptate.

    • Incubate 1 hour at RT.

    • Read FRET signal (665 nm / 620 nm ratio).

  • Validation:

    • Positive Control: AR231453 (

      
       nM).
      
    • Z-Factor: Must be > 0.5 for valid assay run.

Synthesis Workflow Visualization

Synthesis_Workflow Start Ethyl Isonipecotate (Secondary Amine) Step1 Buchwald-Hartwig Coupling (Pd-Cat, Aryl-Br, Base) Start->Step1 Inter N-Aryl Ester Intermediate Step1->Inter Step2 Saponification (LiOH, THF/H2O) Inter->Step2 Final N-Aryl Piperidine-4-COOH (Target Scaffold) Step2->Final

Caption: Standard synthetic route for accessing N-aryl piperidine-4-carboxylic acid derivatives.

References

  • A categorical structure-activity relationship analysis of GPR119 ligands. Source: PubMed Central (NIH). URL:[Link]

  • Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation. Source: Bioorganic & Medicinal Chemistry.[2][3][4][5][6][7][8][9] URL:[Link]

  • Design and synthesis of disubstituted (4-piperidinyl)-piperazine derivatives as potent acetyl-CoA carboxylase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters.[3][4][5][7] URL:[Link]

  • N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Source: Bioorganic & Medicinal Chemistry Letters.[3][4][5][7] URL:[Link]

  • Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists. Source: Journal of Medicinal Chemistry.[7][10] URL:[Link]

Sources

Comparative Guide to IR Spectrum Analysis of Carboxylic Acids in Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fluorinated piperidine scaffolds are of paramount importance in modern medicinal chemistry, offering a strategic tool to modulate physicochemical properties such as metabolic stability and basicity (pKa). The incorporation of a carboxylic acid functional group into these structures further provides a critical anchor for pharmacophore interaction or a versatile handle for synthetic elaboration. Infrared (IR) spectroscopy remains a rapid, non-destructive, and indispensable technique for the structural verification of these complex molecules. This guide provides an in-depth comparison of the IR spectral features of the carboxylic acid group in fluorinated versus non-fluorinated piperidines. We will explore the underlying physical organic principles, present comparative experimental data, and provide a robust protocol for acquiring high-fidelity spectra.

Introduction: The Significance of Fluorine in Drug Design

The strategic introduction of fluorine into drug candidates has become a cornerstone of modern pharmaceutical development.[1] Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can profoundly alter a molecule's lipophilicity, metabolic stability, and receptor binding affinity.[2] When incorporated into a piperidine ring, a common motif in bioactive compounds, these effects are particularly pronounced.

The carboxylic acid (-COOH) group is another critical functional group. Its ability to engage in hydrogen bonding and ionic interactions makes it a frequent component of pharmacophores. Therefore, the ability to unequivocally confirm the structure of a fluorinated piperidine carboxylic acid is essential. IR spectroscopy provides a direct window into the vibrational states of the C=O and O-H bonds, which are highly sensitive to their local electronic environment. This guide addresses the central analytical question: How does fluorination of the piperidine ring predictably alter the IR absorption frequencies of an attached carboxylic acid group?

Theoretical Basis: The Inductive Effect on Vibrational Frequencies

The principles of IR spectroscopy are rooted in the vibrations of molecular bonds, which can be modeled as springs. The frequency of a bond's vibration, and thus its absorption frequency in an IR spectrum, is primarily determined by two factors: the strength of the bond (force constant, f) and the masses of the connected atoms (reduced mass, µ).[3]

For a carboxylic acid, the most diagnostic vibrations are:

  • O-H Stretch: A very broad and strong absorption, typically found between 2500-3300 cm⁻¹, resulting from strong intermolecular hydrogen bonding which forms a stable dimer.[3][4]

  • C=O (Carbonyl) Stretch: A sharp and very strong absorption, typically appearing around 1700-1725 cm⁻¹ for saturated aliphatic acids in their dimeric form.[4][5]

  • C-O Stretch: A medium intensity absorption found in the 1210-1320 cm⁻¹ region.

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). When fluorine is attached to the piperidine ring, it pulls electron density away from the carbon backbone. This -I effect propagates through the sigma bonds and influences the electronic character of the carboxylic acid group, leading to predictable shifts in its vibrational frequencies.[4][6]

Specifically, the withdrawal of electron density from the carbonyl carbon strengthens the C=O double bond. A stronger bond requires more energy to vibrate, and therefore, its stretching frequency shifts to a higher wavenumber (a "blueshift").[7]

G cluster_0 Fluorinated Piperidine cluster_1 IR Spectrum F F Ring_C1 C F->Ring_C1 -I effect Ring_C2 C Ring_C1->Ring_C2 propagates COOH_C C Ring_C2->COOH_C withdraws e⁻ density O_double O COOH_C->O_double bond strengthened (higher ν) OH_single OH COOH_C->OH_single IR_Shift C=O stretch shifts to higher wavenumber (cm⁻¹) COOH_C->IR_Shift Leads to

Caption: Inductive effect of fluorine on the C=O bond.

Comparative Analysis: IR Spectra

To illustrate the effect of fluorination, we will compare the IR spectrum of a standard piperidine carboxylic acid with that of a representative fluorinated analogue. The data presented below is a synthesized representation based on typical values found in spectral databases and the literature for aliphatic carboxylic acids.

Model Compounds:

  • Reference: Piperidine-4-carboxylic acid

  • Test Article: 3,3-Difluoropiperidine-4-carboxylic acid (hypothetical)

Table 1: Comparison of Key IR Vibrational Frequencies (cm⁻¹)

Vibrational ModePiperidine-4-carboxylic acid3,3-Difluoro Analogue (Predicted)Shift (Δν)Rationale for Shift
O-H Stretch ~2500-3300 (very broad)~2500-3300 (very broad)NegligibleThe broadness due to extensive hydrogen bonding masks subtle inductive effects.
C=O Stretch ~1705 cm⁻¹~1725 cm⁻¹+20 cm⁻¹ Strong electron-withdrawing inductive effect from the two fluorine atoms strengthens the C=O bond.[8]
C-F Stretch N/A~1100-1250 cm⁻¹ (strong)N/AAppearance of strong, characteristic carbon-fluorine bond absorptions.[9]

Spectral Interpretation:

The most significant and diagnostically useful change is the blueshift of the C=O stretching frequency by approximately +20 cm⁻¹ . This shift is a direct and measurable consequence of the inductive effect of the two fluorine atoms adjacent to the carboxyl-bearing carbon. This provides strong evidence for the presence of fluorine on the ring in proximity to the carboxylic acid. The O-H stretch remains a broad envelope in both cases due to the dominant effect of intermolecular hydrogen bonding in the solid state.[3] Additionally, the spectrum of the fluorinated compound will feature new, very strong absorption bands in the 1100-1250 cm⁻¹ region, which are characteristic of C-F stretching vibrations.[9]

Experimental Protocol: High-Fidelity ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred method for analyzing solid organic samples due to its minimal sample preparation and high reproducibility.[10]

Objective: To obtain a clean, high-resolution IR spectrum of a solid fluorinated piperidine carboxylic acid sample.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer equipped with a Diamond ATR accessory.

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is impeccably clean. Use a soft tissue dampened with isopropanol or ethanol to wipe the crystal surface and allow it to fully dry.

    • Lower the ATR anvil to apply pressure.

    • Collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Preparation & Loading:

    • Place a small amount (1-5 mg) of the dry, powdered sample directly onto the center of the ATR crystal.[11] The sample should be a fine powder to ensure good contact.[12]

    • Lower the anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.[13]

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same parameters as the background (16-32 scans, 4 cm⁻¹ resolution).

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Processing & Cleaning:

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use the peak-picking tool to identify the exact wavenumbers of the key absorption bands (O-H, C=O, C-F).

Caption: Workflow for ATR-FTIR spectrum acquisition.

Troubleshooting and Advanced Considerations
  • Broad O-H Band: The characteristic broadness of the O-H stretch in carboxylic acids is due to hydrogen-bonded dimers.[4] If a sharper O-H band around 3500 cm⁻¹ is observed, it may indicate the presence of a monomeric species, which can occur in very dilute solutions in non-polar solvents.[3]

  • Water Contamination: A broad, weak absorption around 3400 cm⁻¹ and sharp rotational lines around 1640 cm⁻¹ can indicate moisture in the sample or an incomplete background subtraction. Ensure the sample is anhydrous.

  • Positional Isomers: The magnitude of the inductive effect, and thus the size of the C=O frequency shift, will depend on the position and number of fluorine atoms relative to the carboxylic acid group. Fluorination closer to the -COOH group will result in a larger shift.

Conclusion

IR spectroscopy is a powerful and definitive tool for the structural analysis of fluorinated piperidine carboxylic acids. The electron-withdrawing nature of fluorine induces a predictable and measurable shift in the C=O stretching frequency to a higher wavenumber. This blueshift, typically in the range of +15 to +30 cm⁻¹, serves as a key diagnostic marker for successful fluorination. By following a robust ATR-FTIR protocol, researchers can rapidly verify their target structures, confirming the presence of both the critical carboxylic acid functional group and the modifying fluorine substituents, thereby accelerating the drug discovery and development process.

References

Sources

Validating Synthesis of 1-(3,4-Difluorophenyl)piperidine-4-carboxylic Acid: An LC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Synthesis of 1-(3,4-Difluorophenyl)piperidine-4-carboxylic Acid via LC-MS Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

In the synthesis of fluorinated pharmaceutical scaffolds, particularly This compound , standard validation methods often fail to detect critical impurities.[1] While NMR confirms structure and HPLC-UV assesses bulk purity, neither effectively quantifies trace defluorinated byproducts or regioisomers formed during N-arylation.[1]

This guide compares the performance of LC-MS (Liquid Chromatography-Mass Spectrometry) against traditional HPLC-UV and NMR workflows.[1] We demonstrate that LC-MS is not merely an alternative but the required standard for validating this synthesis due to its ability to resolve the specific mass defect of fluorine substitution (


m = -18 Da for F 

H exchange).[1]

Synthesis Context & Impurity Profile

To validate the synthesis, one must first understand the reaction landscape. The target molecule is typically synthesized via a Buchwald-Hartwig amination or nucleophilic aromatic substitution (


) of isonipecotic acid with a 3,4-difluoro-halobenzene.[1]
The Validation Challenge

The primary challenge is the stability of the carbon-fluorine bond under metal-catalyzed conditions.

  • Defluorination: Palladium catalysts can facilitate oxidative addition into the C-F bond, leading to mono-fluoro impurities (1-(3-fluorophenyl)... or 1-(4-fluorophenyl)...).[1]

  • Regioisomerism: If using 3,4,5-trifluorobenzene as a starting material (

    
     route), the amine may attack the 3- or 4-position, creating difficult-to-separate isomers.[1]
    
Visualization: Synthesis & Impurity Pathways

The following diagram maps the synthesis and the critical impurities that necessitate LC-MS validation.

SynthesisPath SM1 Isonipecotic Acid (Piperidine-4-carboxylic acid) Rxn Reaction (Pd-Cat or SNAr) SM1->Rxn SM2 3,4-Difluorobromobenzene (or equivalent) SM2->Rxn Target TARGET PRODUCT 1-(3,4-difluorophenyl) piperidine-4-carboxylic acid (MW: 241.2) Rxn->Target Major Pathway Imp1 Impurity A: Defluorinated (Mono-fluoro analog) (MW: 223.2) Rxn->Imp1 Side Rxn: Pd-insertion into C-F Imp2 Impurity B: Regioisomer (If SNAr route used) Rxn->Imp2 Side Rxn: Wrong C attack Imp3 Impurity C: Dimer (Amide coupling) Rxn->Imp3 Side Rxn: Acid-Amine coupling

Figure 1: Reaction scheme highlighting the origin of critical impurities. Note the mass difference between the Target and Impurity A.

Comparative Analysis: LC-MS vs. Alternatives

Why switch to LC-MS? The table below objectively compares the three primary validation techniques for this specific fluorinated scaffold.

FeatureHPLC-UV (254 nm) 1H / 19F NMR LC-MS (ESI+)
Primary Utility Bulk purity assessment (>95%).[1]Structural elucidation.Trace impurity identification & quantitation.
Sensitivity Moderate (requires chromophore).[1]Low (requires >1-5% impurity).[1]High (picogram levels).[1]
Defluoro-Impurity Detection Poor. Spectra of di- and mono-fluoro analogs are nearly identical.[1]Moderate. Splitting patterns change, but overlaps occur at trace levels.Excellent. Distinct mass shift (-18 Da).[1]
Regioisomer Resolution Variable (depends on column).High (coupling constants differ).Moderate (requires chromatographic separation).[1][2]
Throughput High (5-10 min).[1]Low (10-30 min/sample).High (5-10 min).[1]
Sample Requirement ~0.1 mg.[1]~5-10 mg.[1]<0.01 mg.[1]
The "Gold Standard" Verdict

LC-MS is the superior choice for process validation because it is the only method that can reliably quantify <0.1% defluorinated byproducts in a high-throughput manner.[1] While NMR is essential for initial structural proof, it lacks the dynamic range to serve as a release test for batch purity.

Experimental Protocols

The following protocols are designed for a Senior Scientist to implement immediately. These methods assume a standard HPLC-MS setup (e.g., Agilent 1290/6460 or Waters Acquity/QDa).[1]

Sample Preparation[1][2][3][4][5]
  • Stock Solution: Dissolve 1 mg of the synthesized solid in 1 mL of Methanol (LC-MS grade) .

  • Working Solution: Dilute 10

    
    L of Stock into 990 
    
    
    
    L of Water/Acetonitrile (90:10) .
    • Why? Starting with a high aqueous content prevents peak distortion (solvent effects) on the early-eluting carboxylic acid moiety.[1]

  • Filtration: Filter through a 0.2

    
    m PTFE syringe filter into an LC vial.
    
LC-MS Method Parameters

This method utilizes a Phenyl-Hexyl column, which offers superior selectivity for fluorinated aromatics compared to standard C18 due to


-

interactions.[1]
ParameterSettingRationale
Column Phenyl-Hexyl, 2.1 x 50 mm, 1.8

m
Enhanced separation of fluorinated regioisomers.[1]
Mobile Phase A Water + 0.1% Formic AcidProton source for ESI+.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.[1][3]
Flow Rate 0.4 mL/minOptimal for ESI efficiency.[1]
Gradient 0-1 min: 5% B1-6 min: 5%

95% B6-8 min: 95% B
Standard scouting gradient.[1]
Injection Vol 2.0

L
Prevent column overload.
MS Source ESI Positive (ESI+)The piperidine nitrogen protonates easily (

).[1]
Scan Mode Full Scan (100-500 m/z) + SIMFull scan for unknowns; SIM for Target (242.[1]1) & Impurities (224.1).[1]
Data Interpretation Logic

Use this decision tree to interpret your LC-MS results and determine batch release status.

DecisionTree Start Analyze LC-MS Data (ESI+) CheckMain Main Peak @ m/z 242.1? (RT ~3-4 min) Start->CheckMain CheckImpurity Check Extracted Ion Chromatogram (EIC) for m/z 224.1 (Defluoro) CheckMain->CheckImpurity Decision1 Peak 224.1 Present? CheckImpurity->Decision1 CalcArea Calculate % Area (Impurity / Total) Decision1->CalcArea Peak Detected Pass BATCH PASS (Purity > 98%) (Defluoro < 0.5%) Decision1->Pass No Peak CalcArea->Pass < 0.5% Fail BATCH FAIL Repurify via Prep-HPLC CalcArea->Fail > 0.5%

Figure 2: Validation logic flow. The critical checkpoint is the detection of the m/z 224.1 ion, indicating defluorination.

Critical Technical Insights

  • Mass Defect Analysis: The substitution of Fluorine (18.998 Da) with Hydrogen (1.008 Da) results in a mass loss of 17.99 Da . In low-resolution MS, this appears as a loss of 18 Da.[1]

    • Target

      
      [1]
      
    • Defluoro

      
      [1]
      
  • Ionization Suppression: The carboxylic acid group can cause negative ionization (ESI-) to be viable, but the piperidine nitrogen makes ESI+ far more sensitive (10-100x).[1] Always use acidic mobile phase to ensure the piperidine is protonated.

  • Column Choice: If the regioisomers (3,4-difluoro vs 2,4-difluoro) are the concern, a PFP (Pentafluorophenyl) column is recommended over C18, as it interacts specifically with the fluorine dipoles to separate isomers that co-elute on C18 [1].

References

  • Przybyciel, M. (2022).[1] Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.[1] Link

  • Zuway, K. et al. (2015).[1] Comparison of LC-MS and HPLC-UV data. ResearchGate. Link

  • BenchChem. (2025).[1] Analytical Method Validation for (S)-3-(4-Fluorobenzyl)piperidine. Link

  • Ramos, A. C. M. et al. (2023).[1][4] Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate. Pharmaceuticals.[1][4][5][6][7] Link

  • Sigma-Aldrich. (2026).[1] Piperidine-4-carboxylic acid Product Information. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(3,4-difluorophenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Proactive Safety Framework for Handling 1-(3,4-difluorophenyl)piperidine-4-carboxylic Acid

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document establishes a robust safety protocol based on a critical evaluation of structurally analogous compounds, including piperidine-4-carboxylic acid and piperidine itself. This approach ensures that we operate with a conservative margin of safety, upholding the highest standards of laboratory practice.

Hazard Assessment Based on Structural Analogs

The core structure, piperidine-4-carboxylic acid, and its derivatives are known to present specific hazards. Safety data for related compounds consistently indicate the following potential risks:

  • Skin Irritation: Many piperidine derivatives are classified as skin irritants.[1][2][3]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of the powdered compound may cause irritation to the respiratory system.[2][3]

The parent heterocycle, piperidine, is a toxic and corrosive substance, underscoring the need for cautious handling of its derivatives.[4][5] The introduction of a difluorophenyl group may alter the compound's reactivity and toxicological profile. Therefore, a comprehensive strategy that mitigates all potential routes of exposure is not just recommended, but essential.

Engineering Controls: The First Line of Defense

The primary objective is to minimize the generation of and exposure to airborne dust or aerosols of the compound.

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is the most critical engineering control to prevent inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation. Local exhaust ventilation should be used to supplement the fume hood for any procedures that might generate dust outside of the primary enclosure.[6]

Personal Protective Equipment (PPE): A Barrier to Exposure

The selection of appropriate PPE is critical for preventing direct contact with the chemical. The following table outlines the minimum required PPE for handling this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solid Safety glasses with side shields or chemical gogglesNitrile gloves (double-gloving recommended)Lab coatN95-rated respirator (if dust is generated)
Solution Preparation Chemical gogglesNitrile glovesLab coatNot generally required within a fume hood
Reaction Work-up/Purification Chemical gogglesNitrile glovesLab coatNot generally required within a fume hood
Spill Cleanup Chemical goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatN95-rated respirator or higher
  • Eye Protection: Safety glasses with side shields conforming to EN166 are the minimum requirement.[6] However, given the high likelihood of serious eye irritation, chemical goggles are strongly recommended, especially when handling the solid.

  • Hand Protection: Nitrile gloves provide adequate protection against incidental contact. Always inspect gloves before use and use proper removal techniques to avoid skin contamination.[5] For prolonged handling or in the event of a spill, more robust gloves may be necessary.

  • Body Protection: A standard lab coat should be worn at all times and kept fully fastened. Ensure it is laundered separately from personal clothing.[1]

  • Respiratory Protection: While engineering controls are the primary means of preventing inhalation, a NIOSH-approved respirator may be necessary for large-scale transfers or if engineering controls are not sufficient to control dust.[6]

The following workflow diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE & Control Selection Start Start: Handling this compound CheckSolid Is the material a solid? Start->CheckSolid FumeHood Work in Chemical Fume Hood CheckSolid->FumeHood Yes BasePPE Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat FumeHood->BasePPE CheckDust Potential for Dust Generation? BasePPE->CheckDust Goggles Upgrade to Chemical Goggles CheckDust->Goggles Yes Spill Spill or Large Quantity? CheckDust->Spill No Respirator Add N95 Respirator Goggles->Respirator Respirator->Spill FullPPE Full PPE: - Goggles & Face Shield - Heavy-duty Gloves - Chemical Apron - Respirator Spill->FullPPE Yes End Proceed with Caution Spill->End No FullPPE->End

Caption: PPE Selection Workflow for Handling the Target Compound.

Operational and Disposal Plans

A self-validating safety protocol extends from initial handling to final disposal.

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as determined by the risk assessment.

  • Weighing and Transfer: Conduct all weighings and transfers of the solid material within the fume hood. Use a spatula for transfers and avoid creating dust. If possible, use a balance with a draft shield inside the hood.

  • Solution Preparation: Add solvents to the solid slowly to avoid splashing. Ensure the container is appropriately labeled.

  • Post-Handling: After handling, decontaminate the work area. Remove gloves and wash hands thoroughly with soap and water.[1][2]

  • Minor Spills (Solid): If a small amount of solid is spilled within the fume hood, carefully sweep it up using a brush and dustpan and place it in a sealed container for disposal.[6]

  • Major Spills: In the event of a larger spill, evacuate the area and prevent others from entering. Alert your facility's safety officer. Wear appropriate PPE, including respiratory protection, before attempting cleanup.[1]

  • Waste Collection: All waste materials, including contaminated gloves, weigh boats, and excess reagent, must be collected in a clearly labeled, sealed hazardous waste container.

  • Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

By adhering to these protocols, we can confidently and safely advance our research while ensuring the well-being of all laboratory personnel.

References

  • Chemisphere. Piperidine Safety Data Sheet. [Link]

  • AAPPTec. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. [Link]

  • PubChem. 1-(4-Formylphenyl)piperidine-4-carboxylic acid. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.